Product packaging for Caprazol(Cat. No.:)

Caprazol

カタログ番号: B1245282
分子量: 575.5 g/mol
InChIキー: MSVZOGHTXZMFOH-XCECKKHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

an antituberculosis antibiotic;  isolated from Streptomyces;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N5O13 B1245282 Caprazol

3D Structure

Interactive Chemical Structure Model





特性

分子式

C22H33N5O13

分子量

575.5 g/mol

IUPAC名

(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-hydroxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C22H33N5O13/c1-25-6-7(28)10(20(35)36)26(2)18(34)11(25)16(40-21-15(33)12(30)8(5-23)38-21)17-13(31)14(32)19(39-17)27-4-3-9(29)24-22(27)37/h3-4,7-8,10-17,19,21,28,30-33H,5-6,23H2,1-2H3,(H,35,36)(H,24,29,37)/t7-,8+,10-,11-,12+,13-,14+,15+,16-,17-,19+,21-/m0/s1

InChIキー

MSVZOGHTXZMFOH-XCECKKHWSA-N

異性体SMILES

CN1C[C@@H]([C@H](N(C(=O)[C@@H]1[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)O)C)C(=O)O)O

正規SMILES

CN1CC(C(N(C(=O)C1C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)O)C)C(=O)O)O

同義語

caprazol

製品の起源

United States

Foundational & Exploratory

Off-Target Effects of Lansoprazole in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] While its on-target effects are well-characterized, a growing body of evidence reveals that lansoprazole exerts numerous off-target effects in various cellular assays. These unintended interactions can have significant implications, ranging from potential therapeutic benefits in oncology to unforeseen adverse drug reactions and drug-drug interactions. This technical guide provides an in-depth overview of the known off-target effects of lansoprazole, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to aid researchers in understanding and navigating these complex cellular responses.

Data Summary of Lansoprazole's Off-Target Effects

The following tables summarize the key off-target effects of lansoprazole observed in cellular assays, providing quantitative data for easy comparison.

Off-Target Effect Cellular Context Experimental Readout Lansoprazole Concentration Reference
CYP1A1/1A2 Induction Primary Human HepatocytesIncreased mRNA and protein expression1-100 µM[4]
CYP3A4 Induction Primary Human Hepatocytes, HepG2 cellsIncreased mRNA and protein expression10-100 µM[5][6]
ABC Transporter Inhibition ABCB1/P-gp and ABCG2 overexpressing cancer cellsReversal of multidrug resistance, increased intracellular drug accumulationNot specified[7]
Autophagy Inhibition A549 non-small cell lung cancer cellsBlockade of autophagosome-lysosome fusion, accumulation of LC3-II and p62100 µM[8]
Lysosomal Enzyme Inhibition Cultured cells and mouse spleenDose-dependent inhibition of lysosomal enzyme activitiesDose-dependent[9][10]
STAT3 Pathway Inhibition A549 cellsDecreased phosphorylation of STAT3Concentration-dependent[11]
PI3K/Akt Pathway Inhibition A549 cellsDecreased phosphorylation of Akt, mTOR, p70 S6K, and GSK-3βConcentration-dependent[11]
Raf/ERK Pathway Inhibition A549 cellsDecreased phosphorylation of c-Raf and ERKConcentration-dependent[11]

Key Off-Target Mechanisms and Signaling Pathways

Regulation of Drug Metabolism and Efflux

Lansoprazole has been shown to modulate the expression and activity of key proteins involved in drug metabolism and transport, which can lead to significant drug-drug interactions.

Lansoprazole acts as a mixed inducer of Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A4, in human hepatocytes.[12][13] This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4][5] The S-enantiomer of lansoprazole is generally a more potent inducer of CYP1A genes at lower concentrations (1-10 µM), while the R-enantiomer is more potent at higher concentrations (100 µM).[4]

Lansoprazole Lansoprazole AhR Aryl Hydrocarbon Receptor (AhR) Lansoprazole->AhR PXR Pregnane X Receptor (PXR) Lansoprazole->PXR CYP1A1_mRNA CYP1A1 mRNA AhR->CYP1A1_mRNA CYP1A2_mRNA CYP1A2 mRNA AhR->CYP1A2_mRNA CYP3A4_mRNA CYP3A4 mRNA PXR->CYP3A4_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein CYP1A2_Protein CYP1A2 Protein CYP1A2_mRNA->CYP1A2_Protein CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein

Lansoprazole-mediated induction of CYP enzymes.

Lansoprazole can reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2).[7] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs. Lansoprazole appears to competitively bind to the substrate-binding region of these transporters and also promotes their ATPase activity.[7]

cluster_cell Cancer Cell Chemo_in Chemotherapeutic Drug (extracellular) Chemo_out Chemotherapeutic Drug (intracellular) Chemo_in->Chemo_out Increased Accumulation ABC_Transporter ABC Transporter (ABCB1/ABCG2) Chemo_in->ABC_Transporter Binds ABC_Transporter->Chemo_in Efflux Lansoprazole Lansoprazole Lansoprazole->ABC_Transporter Inhibits Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Lansoprazole Lansoprazole Lansoprazole->Autophagosome Inhibits Fusion Lansoprazole Lansoprazole STAT3 STAT3 Lansoprazole->STAT3 Inhibits Phosphorylation PI3K PI3K Lansoprazole->PI3K Inhibits Raf Raf Lansoprazole->Raf Inhibits Phosphorylation Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival ERK ERK Raf->ERK ERK->Proliferation

References

Lansoprazole's Binding Affinity to H+/K+ ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of lansoprazole to the proton pump, H+/K+ ATPase. Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting this enzyme.[1][2] This document details the quantitative aspects of this interaction, outlines relevant experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Analysis of Lansoprazole Binding Affinity

The binding affinity of lansoprazole for H+/K+ ATPase has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and conditions. The data below summarizes key findings from in vitro studies.

ParameterValueSpeciesExperimental SystemReference
IC50 (Racemic Lansoprazole) 2.1 µMCanineGastric Microsomes ((H+ + K+)-ATPase activity)--INVALID-LINK--
IC50 ((+)-enantiomer) 4.2 µMCanineGastric Microsomes ((H+ + K+)-ATPase activity)--INVALID-LINK--
IC50 ((-)-enantiomer) 5.2 µMCanineGastric Microsomes ((H+ + K+)-ATPase activity)--INVALID-LINK--
IC50 (Racemic Lansoprazole) 59 nMCanineIsolated Parietal Cells (db-cAMP-stimulated acid formation)--INVALID-LINK--
IC50 ((+)-enantiomer) 59 nMCanineIsolated Parietal Cells (db-cAMP-stimulated acid formation)--INVALID-LINK--
IC50 ((-)-enantiomer) 82 nMCanineIsolated Parietal Cells (db-cAMP-stimulated acid formation)--INVALID-LINK--

Mechanism of Action: Covalent Inhibition

Lansoprazole is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[3][4] The mechanism involves a series of transformations culminating in the formation of a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase.[5][6]

G cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane Lansoprazole_prodrug Lansoprazole (Prodrug) Activated_Lansoprazole Sulfenamide Intermediate Lansoprazole_prodrug->Activated_Lansoprazole Acid Activation (H+) HK_ATPase_bound H+/K+ ATPase (Inactive) Activated_Lansoprazole->HK_ATPase_bound HK_ATPase_unbound H+/K+ ATPase (Active) Proton_Secretion H+ Secretion HK_ATPase_unbound->Proton_Secretion Pumps H+ HK_ATPase_bound->Proton_Secretion Proton_Secretion->Lansoprazole_prodrug Creates Acidic Environment

Mechanism of Lansoprazole Action

Lansoprazole, being a weak base, accumulates in the acidic secretory canaliculi of parietal cells.[6] Here, it undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide intermediate.[6] This activated form then rapidly forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase.[5][7] For lansoprazole, the key cysteine residues involved are Cys813 and Cys321.[6][8] This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion.[5]

Experimental Protocols

Detailed, step-by-step protocols for assessing the binding and inhibitory activity of lansoprazole on H+/K+ ATPase are crucial for reproducible research. Below are generalized methodologies for key assays.

H+/K+ ATPase Inhibition Assay (IC50 Determination)

This assay measures the concentration of lansoprazole required to inhibit 50% of the H+/K+ ATPase activity.

G start Start prep Prepare H+/K+ ATPase-enriched gastric microsomes start->prep incubate Incubate microsomes with varying concentrations of Lansoprazole prep->incubate initiate Initiate reaction by adding ATP incubate->initiate measure Measure inorganic phosphate (Pi) liberated over time initiate->measure analyze Calculate % inhibition and determine IC50 value measure->analyze end End analyze->end

Workflow for H+/K+ ATPase Inhibition Assay

1. Preparation of H+/K+ ATPase-Enriched Gastric Microsomes:

  • Fresh gastric mucosa from a suitable animal model (e.g., hog, rabbit, or canine) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+ ATPase.[9]

  • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Pre-incubation with Lansoprazole:

  • Aliquots of the microsomal preparation are pre-incubated with a range of lansoprazole concentrations in a buffer at a slightly acidic pH to facilitate activation.

  • A control group without lansoprazole is included to determine maximal enzyme activity.

3. ATPase Activity Measurement:

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method like the Fiske-Subbarow method.

4. Data Analysis:

  • The percentage of inhibition for each lansoprazole concentration is calculated relative to the control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the lansoprazole concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays can be used to characterize the binding of ligands to their receptors.[10] For lansoprazole, a radiolabeled form of a reversible H+/K+ ATPase inhibitor could be used in a competitive binding assay to determine lansoprazole's binding affinity.

G start Start prep Prepare H+/K+ ATPase-enriched gastric microsomes start->prep incubate Incubate microsomes with a fixed concentration of a radiolabeled reversible inhibitor and varying concentrations of Lansoprazole prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Determine the Ki value from the IC50 of displacement quantify->analyze end End analyze->end

Workflow for Competitive Radioligand Binding Assay

1. Preparation of Materials:

  • H+/K+ ATPase-enriched gastric microsomes are prepared as described previously.

  • A suitable radiolabeled reversible inhibitor of H+/K+ ATPase (e.g., a radiolabeled potassium-competitive acid blocker) is selected.

  • A range of concentrations of unlabeled lansoprazole is prepared.

2. Incubation:

  • The microsomes are incubated in a buffer containing the radiolabeled ligand and varying concentrations of lansoprazole.

  • The incubation is carried out for a sufficient time to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to trap the microsomes with the bound radioligand.[10]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data is used to generate a competition curve, from which the IC50 of lansoprazole for displacing the radioligand is determined.

  • The Ki value for lansoprazole can then be calculated using the Cheng-Prusoff equation.

Conclusion

Lansoprazole is a potent, irreversible inhibitor of the gastric H+/K+ ATPase. Its mechanism of action is dependent on acid-catalyzed activation and subsequent covalent modification of the enzyme. The quantitative data, primarily in the form of IC50 values, confirm its high potency, particularly in cellular systems where the acidic environment of the parietal cell is present. The experimental protocols outlined in this guide provide a framework for the continued investigation of lansoprazole and other proton pump inhibitors, facilitating further research and development in the field of acid-related disorders.

References

An In-depth Technical Guide to the Metabolic Pathways of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related disorders. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. This technical guide provides a comprehensive overview of the metabolic pathways of lansoprazole, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic processes, resulting metabolites, and experimental methodologies for their investigation, with a focus on quantitative data and signaling pathway interactions.

Core Metabolic Pathways

Lansoprazole undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal enzymes involved are CYP2C19 and CYP3A4.[1][2] These enzymes catalyze the transformation of lansoprazole into its main metabolites: 5-hydroxylansoprazole and lansoprazole sulfone.[3][4]

The formation of 5-hydroxylansoprazole is predominantly catalyzed by CYP2C19, while CYP3A4 is the main enzyme responsible for the formation of lansoprazole sulfone.[4][5] It is noteworthy that the metabolism of lansoprazole is stereoselective. Lansoprazole is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is preferentially metabolized by CYP2C19, while the (R)-enantiomer is a preferred substrate for CYP3A4.[1]

The genetic polymorphism of CYP2C19 plays a crucial role in the inter-individual variability of lansoprazole metabolism and clinical response.[2] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their CYP2C19 genotype, which significantly impacts the plasma concentrations of lansoprazole and its metabolites.[6]

Lansoprazole_Metabolism lansoprazole Lansoprazole ((R)- and (S)-enantiomers) hydroxy_lansoprazole 5-Hydroxylansoprazole lansoprazole->hydroxy_lansoprazole CYP2C19 (major) CYP3A4 (minor) lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone CYP3A4 lansoprazole_sulfide Lansoprazole Sulfide lansoprazole->lansoprazole_sulfide CYP3A4 hydroxylated_sulfone Hydroxylated Sulfone hydroxy_lansoprazole->hydroxylated_sulfone CYP3A4 lansoprazole_sulfone->hydroxylated_sulfone CYP2C19

Figure 1: Core metabolic pathways of Lansoprazole.

Quantitative Data on Lansoprazole Metabolism

The pharmacokinetic parameters of lansoprazole and its primary metabolites are significantly influenced by the CYP2C19 genotype. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Chinese Male Subjects After a Single 30 mg Oral Dose.[3]
ParameterLansoprazole (Mean ± SD)5'-Hydroxy Lansoprazole (Mean ± SD)Lansoprazole Sulfone (Mean ± SD)
Cmax (ng/mL)1047 ± 344111.2 ± 41.866.6 ± 52.9
Tmax (h)2.0 ± 0.72.1 ± 0.81.9 ± 0.8
t½z (h)2.24 ± 1.432.31 ± 1.182.52 ± 1.54
AUC0-24 (ng·h/mL)3388 ± 1484317.0 ± 81.2231.9 ± 241.7
AUC0-∞ (ng·h/mL)3496 ± 1693--
CLz/F (L/h)9.96 ± 3.74--
Vz/F (L)32.83 ± 11.74--
Table 2: Enzyme Kinetic Parameters for Lansoprazole Metabolism by Human Liver Microsomes and Recombinant CYP Enzymes.[5][7][8]
Metabolic ReactionEnzymeKm (μM)Vmax (pmol/min/mg protein or nmol P450)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein or nmol P450)
5-Hydroxylation
(+)-LansoprazoleCYP2C1913.1143.310.9
(-)-LansoprazoleCYP2C192.3179.678.1
Racemic LansoprazoleHuman Liver Microsomes (High Affinity)~15--
Racemic LansoprazoleHuman Liver Microsomes (Low Affinity)~100--
Sulfoxidation
(+)-LansoprazoleCYP3A4--0.006 ± 0.000
(-)-LansoprazoleCYP3A4--0.023 ± 0.001
Racemic LansoprazoleHuman Liver Microsomes~100--

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lansoprazole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of lansoprazole in human liver microsomes (HLM).

1. Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Lansoprazole

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., omeprazole or a structurally similar compound)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and lansoprazole (final concentration typically 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation and Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining lansoprazole and identify the formed metabolites.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLM, Lansoprazole, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate with ACN + IS incubate->terminate centrifuge Centrifuge to Pellet Protein supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Figure 2: Experimental workflow for in vitro metabolism of Lansoprazole.

Protocol 2: Quantification of Lansoprazole and its Metabolites in Human Plasma by LC-MS/MS

This protocol provides a representative method for the simultaneous quantification of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., indapamide).[7]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm).[7]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.2% ammonium acetate and 0.1% formic acid in water) in a ratio of 75:25 (v/v).[7]

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analytes and instrument sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lansoprazole, 5-hydroxylansoprazole, lansoprazole sulfone, and the internal standard.

Signaling Pathway Interactions

Recent studies have revealed that lansoprazole can modulate intracellular signaling pathways, independent of its acid-suppressing effects. These interactions may contribute to its observed anti-inflammatory and cytoprotective properties.

NF-κB and ERK Signaling Pathways

Lansoprazole has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), induced by bacterial components like lipopolysaccharide (LPS). This suppression is achieved through the inhibition of the activation of Nuclear Factor-kappaB (NF-κB) and Extracellular Signal-Regulated Kinase (ERK).[8] The mechanism involves inhibiting the phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB, and preventing the phosphorylation of ERK.

NFkB_ERK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK IkBa_NFkB IκBα-NF-κB (inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (active) IkBa_NFkB->NFkB IκBα degradation Proinflammatory_Cytokines TNF-α, IL-1β NFkB->Proinflammatory_Cytokines transcription p_ERK p-ERK ERK->p_ERK phosphorylation p_ERK->Proinflammatory_Cytokines transcription Lansoprazole Lansoprazole Lansoprazole->IKK inhibits Lansoprazole->ERK inhibits phosphorylation

Figure 3: Inhibition of NF-κB and ERK signaling by Lansoprazole.

Nrf2/p38 MAPK Signaling Pathway

Lansoprazole has also been demonstrated to exert cytoprotective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] This activation is mediated by the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[9] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), providing protection against cellular damage.[11][12]

Nrf2_Pathway Lansoprazole Lansoprazole p38_MAPK p38 MAPK Lansoprazole->p38_MAPK activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK phosphorylation Nrf2_Keap1 Nrf2-Keap1 (inactive) p_p38_MAPK->Nrf2_Keap1 dissociates Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (in nucleus) Nrf2->ARE translocates & binds Antioxidant_Genes HO-1, NQO1, etc. ARE->Antioxidant_Genes transcription

Figure 4: Activation of the Nrf2/p38 MAPK pathway by Lansoprazole.

Conclusion

The metabolism of lansoprazole is a complex process involving multiple CYP enzymes, leading to the formation of several metabolites. The significant impact of CYP2C19 genetic polymorphism on its pharmacokinetics underscores the importance of personalized medicine approaches. Furthermore, the emerging understanding of lansoprazole's interaction with key cellular signaling pathways opens new avenues for research into its therapeutic applications beyond acid suppression. This guide provides a foundational resource for scientists and researchers to design and interpret studies on the metabolic and cellular effects of lansoprazole.

References

The Influence of Caprazol (Proton Pump Inhibitors) on Gut Microbiome Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caprazol, a representative of the proton pump inhibitor (PPI) class of drugs, is widely prescribed for the management of acid-related gastrointestinal disorders. While effective in reducing gastric acid secretion, emerging evidence indicates that long-term use of PPIs can significantly alter the composition and function of the gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract. This disruption, termed dysbiosis, can have far-reaching implications for host health, potentially increasing the risk of various gastrointestinal and systemic conditions.[1][2] This technical guide provides an in-depth analysis of the effects of this compound and other PPIs on the gut microbiome, intended for researchers, scientists, and drug development professionals.

1. Quantitative Effects on Gut Microbiome Composition

The administration of PPIs, such as omeprazole and lansoprazole, has been shown to induce significant changes in the gut microbial community. These alterations are characterized by a decrease in microbial diversity and a shift in the relative abundance of specific bacterial taxa.

Table 1: Summary of PPI-Induced Changes in Gut Microbiome Alpha and Beta Diversity

Diversity MetricObservationDrug Class/ExampleReference
Alpha Diversity
Shannon EntropyDecreasedAripiprazole (Psychotropic)[3]
Observed FeaturesDecreasedAripiprazole (Psychotropic)[3]
Species Richness (Faith-pd)No significant changeAripiprazole (Psychotropic)[3]
Species EvennessDecreasedAripiprazole (Psychotropic)[3]
Beta Diversity Significant alteration in community compositionOmeprazole (PPI)[4]

Table 2: Summary of PPI-Induced Changes in Relative Abundance of Bacterial Taxa

Taxonomic LevelTaxa with Increased AbundanceTaxa with Decreased AbundanceDrug Class/ExampleReference
Phylum ProteobacteriaFirmicutes, ActinobacteriaAripiprazole (Psychotropic)[3]
Family Enterococcaceae, Enterobacteriaceae, LactobacillaceaeRuminococcaceaePPIs[2]
Genus Enterococcus, VeillonellaBifidobacteriumPPIs[2]

2. Impact on Microbiome Function: Short-Chain Fatty Acid Production

A critical function of the gut microbiome is the fermentation of dietary fibers to produce short-chain fatty acids (SCFAs), such as butyrate, acetate, and propionate. These molecules play a vital role in maintaining gut homeostasis, providing energy to colonocytes, and modulating the immune system. Studies have demonstrated that drug-induced dysbiosis can lead to a significant reduction in SCFA production.

Table 3: Effect of Drug Administration on Short-Chain Fatty Acid (SCFA) Concentrations

SCFAEffectDrug ExampleReference
ButyrateDecreasedAripiprazole[3]
AcetateDecreasedAripiprazole[3]
PropionateDecreasedAripiprazole[3]
Total SCFAsDecreasedAripiprazole, (S)-citalopram[3]

3. Experimental Protocols

Understanding the methodologies used to investigate the effects of drugs on the gut microbiome is crucial for interpreting the data and designing future studies.

3.1. In Vitro Model of the Human Colon

  • Objective: To investigate the direct impact of a drug on the gut microbiota in a controlled environment.

  • Methodology:

    • Fecal samples from healthy donors are used to inoculate a colon model system (e.g., PolyFermS).

    • The model is continuously fed with a medium simulating the composition of the proximal colon.

    • The drug of interest (e.g., aripiprazole) is introduced into the system.

    • Samples are collected at various time points for microbiome analysis (16S rRNA gene sequencing) and metabolite analysis (e.g., SCFAs by gas chromatography).

    • Probiotics can be co-administered to assess their potential to mitigate drug-induced dysbiosis.[3]

3.2. Clinical Studies with Human Subjects

  • Objective: To evaluate the effect of drug treatment on the gut microbiome in a clinical setting.

  • Methodology:

    • Recruit a cohort of patients requiring treatment with the drug of interest (e.g., omeprazole).

    • Collect baseline stool samples before the initiation of treatment.

    • Administer the drug at a specified dose and duration (e.g., 20mg omeprazole daily for 4 weeks).

    • Collect follow-up stool samples at the end of the treatment period.

    • Analyze the gut microbiome composition using techniques like 16S rRNA sequencing or shotgun metagenomics.

    • Assess changes in microbial diversity and the relative abundance of different taxa.[4]

    • Functional analyses, such as SCFA measurements, can also be performed.

4. Signaling Pathways and Logical Relationships

The interaction between drugs, the gut microbiome, and the host is complex, involving various signaling pathways and logical relationships.

Drug_Microbiome_Host_Interaction cluster_drug Drug Intervention cluster_microbiome Gut Microbiome cluster_host Host Effects This compound This compound (PPI) Dysbiosis Dysbiosis This compound->Dysbiosis Induces Reduced_Diversity Reduced Alpha Diversity Dysbiosis->Reduced_Diversity Altered_Taxa Altered Taxa Abundance Dysbiosis->Altered_Taxa Reduced_SCFAs Reduced SCFA Production Dysbiosis->Reduced_SCFAs Increased_Infection_Risk Increased Risk of Infection (e.g., C. difficile) Dysbiosis->Increased_Infection_Risk Contributes to Altered_Immune_Response Altered Immune Response Reduced_SCFAs->Altered_Immune_Response Modulates Potential_Systemic_Effects Potential Systemic Effects Altered_Immune_Response->Potential_Systemic_Effects

Caption: The impact of this compound (PPIs) on the gut microbiome and host.

Experimental_Workflow_Microbiome_Analysis cluster_sampling Sample Collection cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis Stool_Sample Stool Sample Collection (Baseline and Post-Treatment) DNA_Extraction DNA Extraction Stool_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Processing (OTU/ASV Picking) Sequencing->Bioinformatics Diversity_Analysis Alpha and Beta Diversity Analysis Bioinformatics->Diversity_Analysis Taxonomic_Analysis Taxonomic Composition Analysis Bioinformatics->Taxonomic_Analysis Functional_Prediction Functional Pathway Prediction Bioinformatics->Functional_Prediction

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a potent proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy stems from its specific mechanism of action, which involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Lansoprazole, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

Lansoprazole, chemically known as 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole, is a substituted benzimidazole derivative.[1] It is a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers.[1] The presence of a sulfoxide group attached to an asymmetric sulfur atom is the source of its chirality.[3]

IdentifierValue
IUPAC Name 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole[1]
CAS Number 103577-45-3[1]
Molecular Formula C₁₆H₁₄F₃N₃O₂S[1][3]
Molecular Weight 369.36 g/mol [1]

Lansoprazole can exist in different crystalline forms, or polymorphs, which may exhibit distinct physical properties. Several crystalline forms, including Form I and Form II, have been identified and characterized by techniques such as X-ray powder diffraction. The specific crystalline form can influence the drug's stability and dissolution characteristics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Lansoprazole is crucial for formulation development, analytical method development, and predicting its behavior in biological systems.

Solubility

Lansoprazole is a lipophilic molecule with low aqueous solubility, which can be a limiting factor for its oral bioavailability.[4] Its solubility is highly dependent on the pH of the medium.

SolventSolubility
WaterPractically insoluble[3]
Dimethylformamide (DMF)Freely soluble[3]
DichloromethaneSoluble[3]
MethanolSoluble
EthanolSparingly soluble
Ethyl AcetateSoluble[3]
AcetonitrileSoluble[3]
EtherVery slightly soluble[3]
HexanePractically insoluble[3]
Acidity (pKa)

Lansoprazole is an amphoteric molecule with both weakly acidic and weakly basic properties. The pyridine nitrogen atom imparts basicity, while the benzimidazole N-H group is weakly acidic.

pKa ValueSite
~4.0-4.16Pyridine nitrogen (basic)[5]
~8.8-9.35Benzimidazole N-H (acidic)[5]
Stability

Lansoprazole is known to be unstable in acidic conditions, a characteristic that necessitates its formulation in delayed-release dosage forms to protect it from degradation in the stomach. Its stability is also influenced by temperature and light.

ConditionStability
Acidic pH (e.g., pH 5.0) Rapid degradation; half-life of approximately 0.5 hours at 25°C[3]
Neutral pH (e.g., pH 7.0) More stable; half-life of approximately 18 hours at 25°C[3]
Refrigerated (4°C) in suspension Stable for up to 14 days
Room Temperature (22°C) in suspension Stable for about 8 hours
Light Exposure Stable for up to two months[3]
Thermal Stress Generally stable under dry heat conditions.
Oxidative Stress Susceptible to degradation.

Mechanism of Action: Proton Pump Inhibition

Lansoprazole exerts its acid-suppressing effects by irreversibly inhibiting the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This enzyme is the final common pathway for gastric acid secretion.

Mechanism of Lansoprazole Action Lansoprazole Lansoprazole (Prodrug) ParietalCell Parietal Cell (Acidic Compartment) Lansoprazole->ParietalCell Absorption ActiveForm Active Sulfenamide Metabolite ParietalCell->ActiveForm Acid-catalyzed conversion ProtonPump H+/K+-ATPase (Proton Pump) ActiveForm->ProtonPump Binds to Cysteine residues Inhibition Irreversible Inhibition (Covalent Bonding) ProtonPump->Inhibition AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Pumps H+ ions Inhibition->AcidSecretion Prevents Blocked Blocked

Figure 1. Signaling pathway of Lansoprazole's proton pump inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of Lansoprazole.

Stability-Indicating HPLC Method

This method is designed to separate Lansoprazole from its potential degradation products, making it suitable for stability studies.

1. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 mm x 4.6 mm

  • Mobile Phase A: 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    40 80
    50 80
    51 10

    | 60 | 10 |

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 2 µL

2. Sample Preparation:

  • Prepare a stock solution of Lansoprazole at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL in ACN:H2O) Dilution Dilute to 0.1 mg/mL Stock->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject 2 µL into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 285 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Lansoprazole and Degradation Products Chromatogram->Quantification

Figure 2. Workflow for the stability-indicating HPLC analysis of Lansoprazole.

Forced Degradation Studies

To assess the stability of Lansoprazole under various stress conditions, the following protocols can be employed.

1. Acid Hydrolysis:

  • Dissolve Lansoprazole in 0.1 N HCl to a final concentration of 1.0 mg/mL.

  • Incubate the solution at 60°C for a specified period (e.g., 8 hours).

  • At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the HPLC mobile phase for analysis.

2. Base Hydrolysis:

  • Dissolve Lansoprazole in 0.1 N NaOH to a final concentration of 1.0 mg/mL.

  • Incubate the solution at 60°C for a specified period (e.g., 8 hours).

  • At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute with the HPLC mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve Lansoprazole in a solution of 3% hydrogen peroxide to a final concentration of 1.0 mg/mL.

  • Keep the solution at room temperature for a specified period.

  • At various time points, withdraw samples and dilute with the HPLC mobile phase for analysis.

H+/K+-ATPase Inhibition Assay

This in vitro assay measures the inhibitory activity of Lansoprazole on the proton pump.

1. Preparation of H+/K+-ATPase Vesicles:

  • Isolate gastric microsomes containing the H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit gastric mucosa) through differential centrifugation.

2. Assay Procedure:

  • Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of Lansoprazole in a buffer solution (e.g., Tris-HCl) at 37°C.

  • Initiate the ATPase reaction by adding ATP.

  • After a defined incubation period, stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method).

  • The inhibitory activity of Lansoprazole is determined by the reduction in Pi release compared to a control without the inhibitor.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of Lansoprazole. The data presented, including quantitative tables and detailed experimental protocols, offer a valuable resource for scientists and researchers in the pharmaceutical field. The provided diagrams of the mechanism of action and experimental workflows serve to visually clarify these complex processes. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of Lansoprazole and other proton pump inhibitors.

References

Lansoprazole's Role in Modulating Intracellular pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the proton pump inhibitor (PPI) lansoprazole modulates intracellular pH (pHi) and the downstream consequences of this modulation, particularly in the context of cancer biology. This document synthesizes key findings on its effects on various cellular compartments, associated signaling pathways, and resulting physiological changes.

Executive Summary

Lansoprazole, a well-established inhibitor of the gastric H+/K+-ATPase, has garnered significant attention for its off-target effects on intracellular pH in various cell types, most notably cancer cells. This guide elucidates the core mechanism of action, which involves the inhibition of vacuolar-type H+-ATPases (V-ATPases), leading to a disruption of the proton gradients across intracellular organelles. This activity results in the alkalinization of acidic vesicles such as lysosomes and endosomes. The impact on cytosolic pH, however, appears to be cell-type dependent, with some studies reporting an increase while others show no significant change. The modulation of intracellular pH by lansoprazole triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), alterations in autophagic processes, and the modulation of key signaling pathways like p38 MAPK/Nrf2/ARE and NF-κB/ERK. These multifaceted effects underscore the potential of lansoprazole as a modulator of cellular homeostasis and a candidate for repositioning in therapeutic areas beyond gastric acid suppression.

Mechanism of Intracellular pH Modulation

Lansoprazole's primary mechanism for modulating intracellular pH outside of gastric parietal cells is believed to be the inhibition of V-ATPases. These ATP-dependent proton pumps are crucial for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.

  • V-ATPase Inhibition: By inhibiting V-ATPase, lansoprazole reduces the pumping of protons into these organelles, leading to an increase in their internal pH (alkalinization). This disruption of the normal acidic environment of lysosomes can impair their digestive functions.

  • Effect on Cytosolic pH (pHi): The impact of lansoprazole on the pH of the cytosol is less clear and appears to vary between different cell types. While lysosomal alkalinization is a consistent finding, some studies report a consequent increase in cytosolic pH, potentially due to the altered proton gradient. However, other studies, for instance in BxPC-3 pancreatic cancer cells, have shown no significant change in intracellular pH upon lansoprazole treatment[1]. This variability suggests that the net effect on cytosolic pH may be influenced by the specific expression and activity of various ion channels and transporters in a given cell type.

Quantitative Data on Lansoprazole-Induced pH Changes

The following tables summarize the available quantitative data on the effects of lansoprazole on the pH of intracellular compartments.

Cell Line(s)Intracellular CompartmentLansoprazole ConcentrationIncubation TimeObserved pH ChangeReference(s)
EMT6, MCF7 (Breast Cancer)Endosomes> 250 µMNot SpecifiedIncrease of 1-2 pH units[2]
BxPC-3 (Pancreatic Cancer)Intracellular (Cytosolic)Various concentrationsNot SpecifiedNo significant effect[1]

Note: Data on specific cytosolic pH changes across a wider range of cancer cell lines are limited in the current literature.

Downstream Cellular Effects of Intracellular pH Modulation

The alteration of intracellular pH gradients by lansoprazole initiates several downstream cellular responses.

Generation of Reactive Oxygen Species (ROS)

Lansoprazole treatment has been associated with the production of ROS in several cancer cell lines, including breast and melanoma cells[3][4]. The precise mechanism linking pH modulation to ROS generation is not fully elucidated but may involve mitochondrial dysfunction or the activation of NADPH oxidases[3][4]. Conversely, in some cellular contexts, such as macrophages, lansoprazole has been reported to decrease NADPH-mediated ROS production[5].

Cell TypeEffect on ROSLansoprazole ConcentrationKey FindingsReference(s)
Breast Cancer CellsInduces ROS accumulationNot SpecifiedROS accumulation is a key event in lansoprazole-induced apoptosis.[3][4]
Melanoma CellsInduces ROS accumulationNot SpecifiedContributes to the anti-tumor effects of lansoprazole.[6]
MacrophagesDecreased NADPH-mediated ROS production30 µMSuggests a potential anti-inflammatory role in certain contexts.[5]
Modulation of Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes. By increasing the pH of lysosomes, lansoprazole can inhibit this fusion process, leading to a blockage of autophagic flux. This is typically observed as an accumulation of autophagosomes and the autophagy-related protein LC3-II.

Signaling Pathways Modulated by Lansoprazole

Lansoprazole has been shown to influence several key intracellular signaling pathways, which are likely interconnected with its effects on intracellular pH and ROS production.

p38 MAPK/Nrf2/ARE Pathway

Lansoprazole can activate the p38 mitogen-activated protein kinase (MAPK) pathway. This leads to the phosphorylation and activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of antioxidant and cytoprotective genes[7].

p38_MAPK_Nrf2_ARE_Pathway lansoprazole Lansoprazole p38_mapk p38 MAPK lansoprazole->p38_mapk nrf2 Nrf2 p38_mapk->nrf2 Phosphorylation Activation are ARE nrf2->are Translocation & Binding antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Lansoprazole-induced activation of the p38 MAPK/Nrf2/ARE pathway.
NF-κB and ERK Pathways

In certain cellular contexts, lansoprazole has been shown to have an inhibitory effect on pro-inflammatory signaling pathways. It can prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This keeps NF-κB in an inactive state in the cytoplasm. Additionally, lansoprazole can inhibit the phosphorylation of ERK (Extracellular signal-regulated kinase), another key signaling molecule involved in cell proliferation and survival.

NFkB_ERK_Pathway lansoprazole Lansoprazole ikb_alpha IκB-α lansoprazole->ikb_alpha Inhibits Phosphorylation erk ERK lansoprazole->erk Inhibits Phosphorylation nf_kb NF-κB ikb_alpha->nf_kb pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb->pro_inflammatory_genes cell_proliferation Cell Proliferation erk->cell_proliferation

Inhibition of NF-κB and ERK signaling pathways by lansoprazole.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to study the effects of lansoprazole on intracellular pH and related cellular processes.

Measurement of Intracellular (Cytosolic) pH

This protocol describes the use of a pH-sensitive fluorescent dye, such as BCECF-AM or pHrodo Red AM, to measure changes in cytosolic pH.

Materials:

  • Cells of interest

  • Lansoprazole

  • BCECF-AM or pHrodo Red AM fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin and high-potassium buffer for calibration

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Lansoprazole Treatment: Treat cells with the desired concentrations of lansoprazole for the specified duration. Include a vehicle control (e.g., DMSO).

  • Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent pH indicator dye (e.g., 1-5 µM BCECF-AM or pHrodo Red AM) in HBSS for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence at the appropriate excitation and emission wavelengths. For ratiometric dyes like BCECF, measure the ratio of emission at two different excitation wavelengths.

    • Microscopy: Acquire images using the appropriate filter sets.

  • Calibration: To convert fluorescence ratios to absolute pH values, create a calibration curve at the end of the experiment. Incubate the cells in a high-potassium buffer containing nigericin (a H+/K+ ionophore that equilibrates intracellular and extracellular pH) at a range of known pH values (e.g., pH 6.0 to 8.0). Measure the fluorescence at each pH to generate the calibration curve.

  • Data Analysis: Use the calibration curve to convert the experimental fluorescence readings into intracellular pH values.

Intracellular_pH_Workflow cell_culture Cell Culture treatment Lansoprazole Treatment cell_culture->treatment dye_loading Dye Loading (e.g., BCECF-AM) treatment->dye_loading measurement Fluorescence Measurement dye_loading->measurement analysis Data Analysis measurement->analysis calibration Calibration (Nigericin) calibration->analysis

Workflow for measuring intracellular pH.
Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells of interest

  • Lansoprazole

  • DCFH-DA

  • HBSS or other suitable buffer

  • Positive control (e.g., H2O2)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Plate cells as described in section 6.1.

  • Lansoprazole Treatment: Treat cells with lansoprazole for the desired time.

  • Dye Loading: Wash cells with HBSS and incubate with DCFH-DA (e.g., 5-10 µM) in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

    • Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze on a flow cytometer using the appropriate laser and filter combination.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.

Assessment of Autophagic Flux (LC3 Turnover Assay)

This protocol describes a method to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cells of interest

  • Lansoprazole

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against LC3 and p62

  • Loading control antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with lansoprazole. For the last 2-4 hours of the lansoprazole treatment, add a lysosomal inhibitor to a subset of the wells. Include control groups (vehicle only, lysosomal inhibitor only).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between the control and lansoprazole-treated groups. An increase in this accumulation suggests an induction of autophagy, while a lack of further accumulation in the presence of lansoprazole may indicate a block in the later stages of autophagy. A decrease in p62 levels is also indicative of increased autophagic flux.

Autophagy_Flux_Workflow cluster_0 Experimental Groups control Control cell_lysis Cell Lysis & Protein Quantification control->cell_lysis lpz Lansoprazole lpz->cell_lysis lyso_inhib Lysosomal Inhibitor lyso_inhib->cell_lysis lpz_lyso_inhib Lansoprazole + Lysosomal Inhibitor lpz_lyso_inhib->cell_lysis western_blot Western Blot for LC3-II and p62 cell_lysis->western_blot analysis Quantify Bands & Determine Autophagic Flux western_blot->analysis

Workflow for assessing autophagic flux using an LC3 turnover assay.

Conclusion and Future Directions

Lansoprazole's ability to modulate intracellular pH, primarily through the inhibition of V-ATPases, positions it as a tool for investigating the roles of pH in cellular physiology and as a potential therapeutic agent in diseases characterized by altered pH homeostasis, such as cancer. The downstream consequences, including ROS production, autophagy modulation, and alterations in key signaling pathways, highlight the complex and interconnected nature of these cellular processes.

Future research should focus on:

  • Elucidating the precise molecular interactions between lansoprazole and V-ATPase to determine its binding kinetics and IC50.

  • Conducting comprehensive studies to map the cell-type-specific effects of lansoprazole on cytosolic pH across a broader range of cancer and non-cancer cell lines.

  • Further dissecting the signaling networks that are activated or inhibited by lansoprazole-induced pH changes to identify novel therapeutic targets.

  • Exploring the synergistic potential of lansoprazole with other therapeutic agents, particularly in the context of overcoming drug resistance in cancer.

This technical guide provides a solid foundation for understanding the current knowledge of lansoprazole's role in modulating intracellular pH. It is intended to be a valuable resource for researchers and drug development professionals working in this exciting and evolving field.

References

Methodological & Application

Application Notes and Protocols for Lansoprazole in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of lansoprazole, a proton pump inhibitor, in in vitro cell culture experiments. This document outlines the known mechanisms of action, provides quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for its application and the assessment of its effects.

Introduction

Lansoprazole is a widely used proton pump inhibitor that irreversibly blocks the H+/K+-ATPase in gastric parietal cells.[1] Beyond its application in acid-related gastrointestinal disorders, emerging research has highlighted its potential as an anti-cancer agent. In a cellular context, lansoprazole has been shown to induce apoptosis, cause cell cycle arrest, and inhibit autophagy in various cancer cell lines.[2][3] These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and Raf/ERK pathways.[2]

Data Presentation

The cytotoxic effects of lansoprazole have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for lansoprazole in several human cancer cell lines after 72 hours of treatment.[4]

Cell LineCancer TypeIC50 (µM) at 72h
A375Skin Melanoma99
A549Lung Cancer217
CACO-2Colorectal Cancer272
MCF-7Breast Cancer208
PANC-1Pancreatic Cancer181

Table 1: IC50 values of lansoprazole in various human cancer cell lines after 72 hours of exposure. Data sourced from a study by Bilir et al.[4]

Experimental Protocols

Preparation of Lansoprazole Stock Solution

A crucial first step in utilizing lansoprazole for in vitro experiments is the preparation of a sterile stock solution.

Materials:

  • Lansoprazole powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of lansoprazole powder.

  • Dissolve the lansoprazole powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lansoprazole stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Lansoprazole Treatment: Prepare serial dilutions of lansoprazole from the stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of lansoprazole. Include a vehicle control (medium with the same concentration of DMSO as the highest lansoprazole concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the lansoprazole concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Lansoprazole Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Lansoprazole Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of Lansoprazole prep_stock->treatment prep_cells Cell Culture and Seeding (96-well plate) prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals (e.g., with DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart of the experimental workflow for assessing cell viability using an MTT assay following lansoprazole treatment.

Signaling_Pathway Lansoprazole's Impact on Key Cancer Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk Raf/MEK/ERK Pathway cluster_stat STAT3 Pathway cluster_outcomes Cellular Outcomes Lansoprazole Lansoprazole PI3K PI3K Lansoprazole->PI3K Inhibits Raf Raf Lansoprazole->Raf Inhibits STAT3 STAT3 Lansoprazole->STAT3 Inhibits Phosphorylation Akt Akt PI3K->Akt Apoptosis Increased Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Decreased Proliferation mTOR->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes CellCycleArrest Cell Cycle Arrest (G0/G1) ERK->CellCycleArrest Regulates STAT3->Proliferation Promotes

Caption: A diagram illustrating the inhibitory effects of lansoprazole on the PI3K/Akt, Raf/MEK/ERK, and STAT3 signaling pathways in cancer cells.

References

Lansoprazole in Preclinical Research: A Guide to Dosage and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a proton pump inhibitor (PPI), is a cornerstone for investigating acid-related pathologies in various animal models. Its potent and specific inhibition of the gastric H+/K+ ATPase makes it an invaluable tool in gastroenterology research. This document provides a comprehensive guide to the use of lansoprazole in preclinical settings, with a focus on dosage calculation, administration protocols, and relevant experimental designs. The information presented herein is intended to facilitate the effective and responsible use of lansoprazole in scientific research.

Mechanism of Action

Lansoprazole is a prodrug that, upon systemic absorption, accumulates in the acidic secretory canaliculi of gastric parietal cells.[1] In this low pH environment, it is converted to its active form, a sulfenamide derivative.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inactivating it.[2][3] This action blocks the final step in the gastric acid secretion pathway, leading to a profound and sustained reduction in stomach acidity.[3] The inhibition of the proton pump is long-lasting, and the restoration of acid secretion requires the synthesis of new H+/K+ ATPase enzymes.[3]

Signaling Pathway of Gastric Acid Secretion and Lansoprazole Inhibition

G cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_downstream Intracellular Signaling Histamine Histamine HRH2 H2 Receptor Histamine->HRH2 Acetylcholine Acetylcholine CHRM3 M3 Receptor Acetylcholine->CHRM3 Gastrin Gastrin CCKBR CCKB Receptor Gastrin->CCKBR AC Adenylate Cyclase HRH2->AC Gs Ca2 Intracellular Ca²⁺ CHRM3->Ca2 Gq CCKBR->Ca2 Gq cAMP cAMP AC->cAMP ProtonPump H⁺/K⁺ ATPase (Proton Pump) cAMP->ProtonPump Activation Ca2->ProtonPump Activation H_ion H⁺ Secretion (Gastric Acid) ProtonPump->H_ion Lansoprazole_inactive Lansoprazole (Inactive Prodrug) Lansoprazole_active Sulfenamide (Active Form) Lansoprazole_inactive->Lansoprazole_active Acidic Environment Lansoprazole_active->ProtonPump Covalent Bonding (Irreversible Inhibition)

Figure 1. Signaling pathway of gastric acid secretion and inhibition by lansoprazole.

Dosage Calculation for Animal Models

Accurate dosage calculation is critical for the successful implementation of animal studies. Allometric scaling, which relates physiological parameters to body surface area, is a widely accepted method for converting human doses to animal equivalent doses (AEDs).[4]

Allometric Scaling

The following formula can be used to calculate the AED from a human equivalent dose (HED):

AED (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[4]

Table 1: Allometric Scaling Conversion Factors

SpeciesBody Weight (kg)Km FactorTo Convert Human Dose to Animal Dose (multiply by)
Human 6037-
Mouse 0.02312.3
Rat 0.1566.2
Rabbit 1.8123.1
Dog 10201.9

Data sourced from FDA guidance and related publications.[4]

Recommended Dosages in Animal Models

The following table summarizes lansoprazole dosages reported in the literature for various animal models and research applications.

Table 2: Lansoprazole Dosages in Animal Research Models

SpeciesApplicationDosage Range (mg/kg)Route of AdministrationReference(s)
Mouse Carcinogenicity Study15 - 600Oral[5]
Rat Gastric Ulcer Model1.35 - 5.4Oral (gavage)[6]
Gastric Ulcer Model5 - 25Oral (gavage)
Safety & Pharmacokinetics5 - 150Oral[7]
Inhibition of Acid Secretion1.67 (ID₅₀)Intravenous[8]
Rabbit Teratology Studyup to 30Oral[8]
Dog Gastric Ulcer Model0.5 - 2Oral[6]
Inhibition of Acid Secretion0.14 (ID₅₀)Intravenous[8]
Chemoresistance Study1 - 5Oral[9][10]

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lansoprazole is essential for designing experiments with appropriate dosing intervals and endpoints.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Lansoprazole

ParameterMouseRatRabbitDog
Bioavailability (%) ----
Tmax (hours) -~2.5 (oral)--
Half-life (t1/2) (hours) -0.3 (IV)-0.6 - 1.1 (IV)
Clearance (CL) -58.6 ml/min/kg (IV)--
Volume of Distribution (Vd) -1.04 L/kg (IV)--
PD Effect (Inhibition of Acid Secretion) -ID₅₀: 1.67 mg/kg (IV)-ID₅₀: 0.14 mg/kg (IV)

Data are compiled from various sources and may vary based on experimental conditions.[8]

Experimental Protocols

Preparation of Lansoprazole for Administration

Oral Administration (Gavage): Lansoprazole is unstable in acidic conditions. For oral administration, it is crucial to prepare a formulation that protects the drug from degradation in the stomach.

  • Vehicle: A common vehicle for oral gavage in rodents is a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. To enhance stability, the pH of the vehicle can be adjusted to be neutral or slightly alkaline (pH 7-8) using sodium bicarbonate.

  • Preparation:

    • Weigh the required amount of lansoprazole powder.

    • Prepare the 0.5% CMC vehicle.

    • Create a suspension of lansoprazole in the CMC vehicle by gentle vortexing or stirring. Due to its poor water solubility, lansoprazole will form a suspension rather than a solution.

    • Administer the suspension immediately after preparation to ensure homogeneity.

Intravenous Administration: For intravenous administration, a commercially available sterile formulation of lansoprazole for injection is recommended.[11]

  • Reconstitution: Reconstitute the lyophilized powder with sterile water for injection as per the manufacturer's instructions.

  • Dilution: The reconstituted solution can be further diluted with a compatible intravenous fluid such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[12]

  • Administration: Administer the diluted solution via slow intravenous infusion over a specified period (e.g., 30 minutes).[11]

Experimental Workflow for an Anti-Ulcer Study in Rats

The following workflow outlines a typical experimental design for evaluating the anti-ulcer efficacy of lansoprazole in a rodent model.

G start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization fasting Fasting (18-24 hours, water ad libitum) acclimatization->fasting grouping Grouping of Animals (e.g., Control, Vehicle, Lansoprazole) fasting->grouping treatment Drug Administration (e.g., Oral Gavage) grouping->treatment ulcer_induction Ulcer Induction (e.g., Ethanol, NSAID) treatment->ulcer_induction 30-60 min observation Observation Period (e.g., 1-4 hours) ulcer_induction->observation euthanasia Euthanasia and Stomach Collection observation->euthanasia analysis Analysis of Gastric Lesions (Ulcer Index, Histopathology) euthanasia->analysis end End analysis->end

Figure 2. General experimental workflow for an anti-ulcer study.

Conclusion

Lansoprazole is a powerful tool for studying gastric acid-related diseases in animal models. The information provided in these application notes offers a foundation for researchers to design and execute well-controlled and reproducible experiments. Adherence to appropriate dosage calculations, administration protocols, and experimental workflows is paramount for obtaining meaningful and translatable results.

Disclaimer: This document is intended for informational purposes for research professionals and does not constitute veterinary or medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

Application Notes and Protocols for the Dissolution of Lansoprazole in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Lansoprazole for use in a variety of in vitro research applications. Lansoprazole is a proton pump inhibitor that is practically insoluble in water, necessitating the use of organic solvents or specific buffer systems for its solubilization.[1][2] Adherence to proper dissolution and storage techniques is critical to ensure the stability and efficacy of Lansoprazole in experimental settings.

Data Presentation: Lansoprazole Solubility

The solubility of Lansoprazole in various solvents at 25°C is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4][5]

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO 74[3][5]200.34[3][5]Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[5][6]
Dimethylformamide (DMF) ~30[4]~81.2Purge with an inert gas.[4]
Ethanol 9[3] - 14[5]24.36[3] - 37.9
DMSO:PBS (pH 7.2) (1:1) ~0.5[4]~1.35For direct preparation of a lower concentration working solution.[4]
Water Insoluble[3]Insoluble[3]
Aqueous Buffers Sparingly soluble[4]Sparingly soluble[4]

Molecular Weight of Lansoprazole: 369.36 g/mol [3]

Experimental Protocols

Preparation of a High-Concentration Lansoprazole Stock Solution (in DMSO)

This protocol describes the preparation of a concentrated stock solution of Lansoprazole using DMSO, which can be stored for future use and diluted into aqueous buffers or cell culture media for experiments.

Materials:

  • Lansoprazole powder (crystalline solid)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the Lansoprazole powder and DMSO to room temperature.

  • Weigh the desired amount of Lansoprazole powder and place it in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 74 mg/mL or 200.34 mM stock solution).[3][5]

  • Vortex the solution vigorously to facilitate dissolution.

  • If necessary, use an ultrasonic bath to aid in the complete dissolution of the Lansoprazole.[6]

  • Once fully dissolved, the stock solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

  • Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[6]

Preparation of Lansoprazole Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a working solution for treating cells.

Materials:

  • Lansoprazole stock solution (in DMSO)

  • Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., RPMI 1640, DMEM), or other aqueous buffer of choice.[4][7][8]

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the Lansoprazole DMSO stock solution at room temperature.

  • Determine the final concentration of Lansoprazole required for your experiment.

  • Serially dilute the stock solution with the aqueous buffer or cell culture medium to achieve the final desired concentration. Note: It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.[4]

  • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment using the same final concentration of DMSO.

  • Use the freshly prepared working solution immediately for optimal results.[3] Aqueous solutions of Lansoprazole are not recommended for storage for more than one day.[4]

Stability Considerations in Aqueous Solutions:

  • Lansoprazole is unstable in aqueous solutions, and its degradation rate increases as the pH decreases.[1]

  • At room temperature, the half-life of Lansoprazole in a solution at pH 5 is approximately 30 minutes, while at pH 7, it is about 18 hours.[1]

  • For applications requiring suspension in an aqueous vehicle, 8.4% sodium bicarbonate solution can be used, but stability is limited.[9][10] In such preparations, stability is compromised after 48 hours at room temperature and after 7 days when refrigerated.[10]

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Weigh Lansoprazole Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock High-Concentration Stock Solution (in DMSO) dissolve->stock store Aliquot and Store at -20°C or -80°C stock->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock in Aqueous Buffer / Medium thaw->dilute working Final Working Solution dilute->working use Use Immediately in In Vitro Assay working->use G cluster_0 Parietal Cell cluster_1 Other Cellular Effects lansoprazole Lansoprazole proton_pump H+/K+ ATPase (Proton Pump) lansoprazole->proton_pump covalently binds & inhibits nrf2 Nrf2 Pathway lansoprazole->nrf2 activates h_ion H+ Secretion proton_pump->h_ion pumps acid_prod Gastric Acid Production h_ion->acid_prod ho1 Heme Oxygenase-1 (HO-1) Expression nrf2->ho1 upregulates anti_inflammatory Anti-inflammatory & Antioxidant Effects ho1->anti_inflammatory

References

Application Notes & Protocols: Induction of Hypochlorhydria in Rats Using Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Caprazol" was not identified in the cited scientific literature. This document assumes the intended agent is Omeprazole , a widely used proton pump inhibitor for inducing hypochlorhydria and achlorhydria in research models.

Introduction

Hypochlorhydria, a state of low gastric acid secretion, is a critical experimental model used to study a range of physiological and pathological processes. These include the effects of hypergastrinemia, the absorption of nutrients like vitamin B12, the proliferation of gastric mucosal cells, and the impact of altered gastric microbiota.[1][2][3] Omeprazole, a substituted benzimidazole, is a potent and specific inhibitor of the gastric H+,K+-ATPase, also known as the proton pump.[4][5] By irreversibly binding to this enzyme in gastric parietal cells, omeprazole blocks the final step in acid secretion, providing a reliable and dose-dependent method for inducing hypochlorhydria in animal models.[6][7]

These application notes provide a comprehensive overview and detailed protocols for using omeprazole to induce hypochlorhydria in rats for research purposes.

Mechanism of Action

Omeprazole is administered as an inactive prodrug.[6] As a weak base, it is concentrated in the highly acidic secretory canaliculi of the gastric parietal cells.[4] In this acidic environment, omeprazole is converted to its active form, a sulfenamide derivative.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+,K+-ATPase enzyme, leading to its irreversible inhibition.[6] This action effectively blocks the transport of H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion, regardless of the stimulus.[4][8] The restoration of acid secretion requires the synthesis of new H+,K+-ATPase enzyme pumps, resulting in a prolonged duration of action that outlasts the drug's plasma half-life.[5][6]

Omeprazole_Mechanism cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen cluster_Blood Bloodstream Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_inactive->Omeprazole_active Acidic Environment (H+) ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion H+ Secretion (Blocked) K_ion_lumen K+ ProtonPump->K_ion_lumen K+ Uptake K_ion_cell K+ K_ion_cell->ProtonPump Enters Cell

Caption: Mechanism of Omeprazole Action on Gastric Parietal Cells.
Physiological Consequences of Induced Hypochlorhydria

The sustained elevation of intragastric pH triggers a physiological feedback loop. The reduction in luminal acid is sensed by G-cells in the gastric antrum, leading to a significant increase in the secretion of the hormone gastrin (hypergastrinemia).[1] Chronically elevated gastrin levels stimulate the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa.[2]

Feedback_Loop Omeprazole Omeprazole Administration Inhibition Inhibition of H+/K+ ATPase Omeprazole->Inhibition Hypochlorhydria ↓ Gastric Acid Secretion (Hypochlorhydria / ↑ pH) Inhibition->Hypochlorhydria Hypergastrinemia ↑ Serum Gastrin (Hypergastrinemia) Hypochlorhydria->Hypergastrinemia (+) Stimulates G-Cells ECL_Proliferation ECL Cell Proliferation Hypergastrinemia->ECL_Proliferation (+) Trophic Effect

Caption: Physiological Feedback Loop from Drug-Induced Hypochlorhydria.
Quantitative Data from Rat Studies

The following tables summarize the quantitative effects of omeprazole administration in rats as reported in scientific literature.

Table 1: Effect of Omeprazole on Gastric pH

Dosage Duration Rat Strain Control Gastric pH (Mean) Omeprazole-Treated Gastric pH (Mean) Reference

| 30 mg/kg/day (p.o.) | 1 week | Wistar | 2.4 | 7.2 |[9][10] |

Table 2: Effect of Omeprazole Dosage on Gastric Acid Secretion

Dosage (2 hrs prior) Route of Administration Effect on Stimulated Acid Secretion Reference
5 mg/kg Peroral (p.o.) Dose-dependent inhibition [7]
10 mg/kg Peroral (p.o.) Dose-dependent inhibition [7]

| 20 mg/kg | Peroral (p.o.), IP, IV | Most potent inhibition; effect lasts ≥ 24 hrs |[7] |

Table 3: Effect of Drug-Induced Achlorhydria on Serum Gastrin (Note: Data from a similar proton pump inhibitor)

Treatment Duration Control Serum Gastrin (pg/mL) Treated Serum Gastrin (pg/mL) Reference
Day 1 74 ± 6 438 ± 31 [1]
Day 4 74 ± 6 727 ± 68 [1]

| Day 70 | 74 ± 6 | 2097 ± 208 |[1] |

Experimental Protocols

General Experimental Workflow

The induction and analysis of hypochlorhydria in rats typically follows a structured workflow to ensure reproducibility and accurate data collection.

Workflow Acclimatization 1. Animal Acclimatization (e.g., 7 days) Baseline 2. Baseline Measurement (Optional) (e.g., Gastric pH) Acclimatization->Baseline Grouping 3. Randomization into Groups (Control vs. Omeprazole) Baseline->Grouping Dosing 4. Daily Drug Administration (Vehicle or Omeprazole) Grouping->Dosing Monitoring 5. Animal Monitoring (Health, Weight) Dosing->Monitoring Sacrifice 6. Euthanasia & Sample Collection (Gastric Juice, Blood, Tissue) Monitoring->Sacrifice Analysis 7. Endpoint Analysis (pH, Gastrin ELISA, Histology) Sacrifice->Analysis

Caption: General Experimental Workflow for Hypochlorhydria Induction.
Protocol: Induction of Hypochlorhydria by Oral Gavage

This protocol describes the daily administration of omeprazole to rats to induce a state of sustained hypochlorhydria.

5.2.1 Materials

  • Omeprazole powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)

  • Weighing scale

  • Homogenizer or sonicator

  • pH meter

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Oral gavage needles (18-20 gauge, curved or straight with ball tip)

  • Appropriate syringes

5.2.2 Drug Preparation

  • Calculate the total amount of omeprazole required based on the number of animals, dosage, and study duration. A commonly effective dose is 20-30 mg/kg .[7][9][10]

  • Prepare the vehicle solution (e.g., 0.5% w/v CMC in water).

  • Weigh the required amount of omeprazole and suspend it in the vehicle to the desired final concentration (e.g., 10 mg/mL for a dosing volume of 2-3 mL/kg).

  • Homogenize or sonicate the suspension until it is uniform. Prepare this suspension fresh daily, as omeprazole is unstable in solution.

  • Prepare a "vehicle only" solution for the control group.

5.2.3 Administration Procedure

  • House animals in standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water. Allow for at least one week of acclimatization before the experiment begins.

  • Weigh each rat daily before dosing to calculate the precise volume of the omeprazole suspension to be administered.

  • Administer the omeprazole suspension or vehicle control once daily via oral gavage. Administration at the same time each day is recommended.

  • The duration of treatment can range from a single dose to study acute effects, to several weeks (e.g., 1 to 8 weeks) for chronic effects.[9][10]

  • Monitor animals for any signs of distress or adverse effects throughout the study period.

Protocol: Verification of Hypochlorhydria

This protocol details the method for collecting gastric contents to confirm the successful induction of hypochlorhydria.

5.3.1 Sample Collection

  • At the designated experimental endpoint, fast the rats for 12-18 hours with free access to water to ensure the stomach is clear of food.

  • Euthanize the animal using a CO2 chamber followed by cervical dislocation or another institutionally approved method.

  • Immediately perform a laparotomy to expose the stomach.

  • Carefully clamp both the esophagus and the pylorus using hemostats to prevent leakage of gastric contents.

  • Excise the stomach and carefully make a small incision along the greater curvature.

  • Collect the entire volume of gastric juice into a pre-weighed microcentrifuge tube.

5.3.2 pH Measurement

  • Immediately measure the pH of the collected gastric juice using a calibrated laboratory pH meter with a micro-electrode.

  • A pH value > 6.0 is indicative of successful induction of profound hypochlorhydria or achlorhydria.[10]

  • The samples can then be centrifuged (e.g., 10,000 x g for 10 minutes at 4°C), and the supernatant can be stored at -80°C for further biochemical analysis if needed.

References

Application Notes and Protocols for In Vitro Modeling of Proton Pump Inhibition by Caprazol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid production by targeting the final step of the acid secretion pathway.[1][2][3] These drugs, including the compound of interest, Caprazol, act as prodrugs that are activated in the acidic environment of the stomach.[2][3][] The activated form then irreversibly binds to and inhibits the gastric H+/K+ ATPase, commonly known as the proton pump, which is located in the secretory membranes of parietal cells.[1][5] This covalent inhibition provides a prolonged suppression of gastric acid secretion, making PPIs highly effective in treating acid-related disorders.[1][2]

The primary molecular target of this compound is the H+/K+ ATPase, an enzyme responsible for exchanging cytoplasmic hydronium ions for extracellular potassium ions.[2] By blocking this pump, this compound effectively prevents the secretion of H+ ions into the gastric lumen, thereby raising the intragastric pH.[1] Due to their mechanism of action, the efficacy of PPIs is dependent on the active state of the proton pumps, which is why they are typically administered before meals to maximize their inhibitory effect.[6]

In vitro models are essential for the preclinical evaluation of PPIs like this compound. These models allow for the detailed study of their inhibitory activity on the H+/K+ ATPase enzyme and their effects on cellular systems. The following protocols describe two key in vitro assays: a direct enzymatic assay using an isolated H+/K+ ATPase preparation and a cell-based assay to evaluate the effects on human gastric cells.

Key Experimental Protocols

Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay

This protocol details the method for determining the inhibitory activity of this compound on H+/K+ ATPase isolated from a porcine or ovine gastric mucosal source. The activity of the enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Fresh sheep or pig stomach

  • Tris-HCl buffer (200mM, pH 7.4)

  • Triton X-100

  • ATP

  • MgCl2

  • KCl

  • This compound (and other reference PPIs, e.g., omeprazole)

  • Ammonium molybdate

  • Perchloric acid

  • Fiske-Subbarow reagent

  • Bovine Serum Albumin (BSA) for standard

  • Bradford reagent

  • Spectrophotometer

  • Centrifuge

  • Homogenizer

  • Incubator

Procedure:

Part A: Preparation of H+/K+ ATPase Enriched Microsomes [7][8]

  • Obtain a fresh stomach from a local abattoir and transport it to the laboratory on ice.

  • Scrape the gastric mucosa from the stomach lining.

  • Homogenize the mucosal scrapings in ice-cold 200mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 6,000 x g for 10 minutes to remove cell debris.

  • Collect the supernatant and centrifuge it again at 20,000 x g for 30 minutes. The resulting pellet contains the microsomal fraction enriched with H+/K+ ATPase.

  • Resuspend the pellet in a known volume of Tris-HCl buffer. This suspension will serve as the enzyme source.

  • Determine the protein concentration of the enzyme preparation using the Bradford method with BSA as a standard.

Part B: H+/K+ ATPase Activity Assay [9]

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and KCl.

  • Prepare serial dilutions of this compound (e.g., from 1 µM to 100 µM) in the appropriate solvent. A control with the solvent alone should also be prepared.

  • In a set of microcentrifuge tubes, add 0.1 mL of the enzyme preparation (containing a known amount of protein, e.g., 300 µg).

  • Add different concentrations of this compound to the respective tubes and pre-incubate the mixture for 60 minutes at 37°C.[9]

  • Initiate the enzymatic reaction by adding ATP to each tube.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding a mixture of 4.5% ammonium molybdate and 60% perchloric acid.[9]

  • Centrifuge the tubes at 2,000 x g for 10 minutes to pellet any precipitate.

  • Measure the amount of inorganic phosphate released in the supernatant using the Fiske-Subbarow method. This involves adding the Fiske-Subbarow reagent and measuring the absorbance of the resulting blue color at 660 nm.[9]

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the H+/K+ ATPase activity.[10][11]

Protocol 2: Cell-Based Assay for PPI Effects on Gastric Cancer Cells

This protocol describes an in vitro model using the human gastric adenocarcinoma cell line (AGS) to assess the effects of this compound on cell viability. This can be relevant for studying potential secondary effects of PPIs.

Materials:

  • AGS (human gastric adenocarcinoma) cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Culture AGS cells in the appropriate medium in a CO2 incubator at 37°C.

  • Seed the AGS cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare different concentrations of this compound in the cell culture medium. It may be necessary to adjust the pH of the medium to an acidic condition (e.g., pH 6.0) to facilitate the activation of the prodrug, as some studies on PPI effects on cancer cells are pH-dependent.[12]

  • Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilizing solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the control wells.

  • Determine the IC50 value for cell viability if a dose-dependent inhibition is observed.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Example Data for In Vitro H+/K+ ATPase Inhibition by this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.2
2578.9 ± 5.1
5091.3 ± 3.8
10098.6 ± 1.9
IC50 (µM) ~9.5

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Example Data for this compound's Effect on AGS Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
1098.2 ± 3.7
2595.1 ± 4.1
5082.5 ± 5.3
10065.7 ± 6.2
20048.9 ± 5.8
IC50 (µM) ~205

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) H2O H2O CA Carbonic Anhydrase H2O->CA CO2 CO2 CO2->CA H2CO3 H2CO3 CA->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion ProtonPump H+/K+ ATPase (Proton Pump) H_ion->ProtonPump Cytoplasm H_lumen H+ ProtonPump->H_lumen HCl HCl (Gastric Acid) H_lumen->HCl K_lumen K+ K_lumen->ProtonPump Cl_lumen Cl- Cl_lumen->HCl Caprazol_prodrug This compound (Prodrug) Caprazol_active Activated This compound Caprazol_prodrug->Caprazol_active H+ (Acidic env.) Caprazol_active->ProtonPump Irreversible Inhibition G start Start: Obtain Gastric Mucosa homogenize Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 Centrifuge (6,000 x g) Remove Debris homogenize->centrifuge1 centrifuge2 Centrifuge Supernatant (20,000 x g) centrifuge1->centrifuge2 enzyme_prep Resuspend Pellet: H+/K+ ATPase Prep centrifuge2->enzyme_prep assay_setup Assay Setup: Enzyme + this compound enzyme_prep->assay_setup pre_incubate Pre-incubate (37°C, 60 min) assay_setup->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate (37°C, 30 min) add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calculate Calculate % Inhibition measure_pi->calculate determine_ic50 Determine IC50 calculate->determine_ic50

References

Application Notes and Protocols for Administering Lansoprazole to Mouse Models of Gastric Ulcers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lansoprazole in preclinical mouse models of gastric ulcers. This document outlines the mechanism of action of Lansoprazole, detailed protocols for inducing gastric ulcers, and methods for assessing the therapeutic efficacy of Lansoprazole.

Introduction to Lansoprazole and its Application in Gastric Ulcer Models

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used for the treatment of acid-related disorders, including gastric and duodenal ulcers.[3][4] In a research setting, mouse models of gastric ulcers are invaluable tools for studying the pathophysiology of the disease and for evaluating the efficacy of potential therapeutic agents like Lansoprazole.

The primary mechanism of action for Lansoprazole involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[5][6] This enzyme is responsible for the final step in the secretion of gastric acid into the stomach lumen.[5] By blocking this pump, Lansoprazole significantly reduces both basal and stimulated gastric acid secretion, leading to an increase in gastric pH.[6][7] This reduction in gastric acidity provides a more favorable environment for the healing of gastric ulcers.[8]

Beyond its acid-suppressing effects, Lansoprazole has been shown to possess anti-inflammatory and cytoprotective properties.[9] Studies suggest that Lansoprazole can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant effects, through the activation of the Nrf2 signaling pathway.[10]

Key Experimental Models of Gastric Ulcers in Mice

Several well-established models are used to induce gastric ulcers in mice, each mimicking different aspects of human ulcer pathology. The choice of model depends on the specific research question.

  • Ethanol-Induced Gastric Ulcer: This is an acute model where the administration of a high concentration of ethanol causes severe damage to the gastric mucosa.[11][12] It is useful for studying the mechanisms of acute mucosal injury and the cytoprotective effects of drugs.

  • Indomethacin-Induced Gastric Ulcer: Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are a common cause of gastric ulcers in humans.[13] This model is relevant for investigating NSAID-induced gastropathy and the protective effects of co-administered drugs.[14]

  • Water-Immersion Restraint Stress-Induced Gastric Ulcer: This model mimics the effects of psychological and physiological stress on the gastric mucosa, which is known to contribute to ulcer development.

Quantitative Data Summary

The following tables summarize the quantitative effects of Lansoprazole and other relevant compounds in mouse models of gastric ulcers.

Table 1: Effect of Gastroprotective Agents on Ulcer Index in Different Mouse Models

ModelTreatmentDosageUlcer Index Reduction (%)Reference
Ethanol-InducedOmeprazole (positive control)20 mg/kgSignificant reduction[11][12]
Indomethacin-InducedEscin0.45, 0.9, 1.8 mg/kgDose-dependent reduction[14]
Indomethacin-InducedFamotidine (positive control)40 mg/kg~69%

Table 2: Effect of Lansoprazole on Gastric pH

SpeciesLansoprazole DoseDurationMean 24-hr Gastric pHReference
Human30 mg once daily7 days4.3 (morning dosing)
Human30 mg once daily14 daysSignificantly increased vs. placebo

Table 3: Effect of Gastroprotective Agents on Inflammatory and Oxidative Stress Markers

ModelTreatmentMarkerEffectReference
Ethanol-InducedNaringeninMPO, TNF-α, IL-6, IL-8Decreased[12]
Ethanol-InducedMagnolinMDADecreased
Ethanol-InducedMagnolinSOD, CAT, GSHIncreased
Indomethacin-InducedEscinMPO, TNF-αDecreased[14]
Indomethacin-InducedEscinSOD, CAT, GSH-PxIncreased[14]

Signaling Pathways and Experimental Workflow

Mechanism of Action of Lansoprazole

Lansoprazole_Mechanism cluster_cell Parietal Cell Lansoprazole Lansoprazole ProtonPump H+/K+-ATPase (Proton Pump) Lansoprazole->ProtonPump Inhibits ParietalCell Gastric Parietal Cell H_plus H+ ProtonPump->H_plus Pumps into lumen AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Suppresses GastricLumen Gastric Lumen H_plus->GastricLumen Gastric_pH Increased Gastric pH AcidSecretion->Gastric_pH Leads to UlcerHealing Ulcer Healing Gastric_pH->UlcerHealing Promotes

Experimental Workflow for a Gastric Ulcer Study

Experimental_Workflow start Start: Acclimatize Mice fasting Fasting (12-24 hours) start->fasting grouping Randomly Divide into Experimental Groups fasting->grouping treatment Pre-treatment: - Vehicle - Lansoprazole - Positive Control grouping->treatment ulcer_induction Induce Gastric Ulcers (Ethanol, Indomethacin, or Stress) treatment->ulcer_induction euthanasia Euthanize Mice (1-2 hours post-induction) ulcer_induction->euthanasia sample_collection Collect Stomachs and Blood euthanasia->sample_collection analysis Analyze: - Ulcer Index - Histopathology - Gastric pH - Biomarkers sample_collection->analysis end End: Data Interpretation analysis->end

Experimental Protocols

Note on Dosing: A common human oral dose for gastric ulcers is 15-30 mg/day.[1][6] The human equivalent dose (HED) can be converted to a mouse equivalent dose (MED) using the body surface area (BSA) conversion factor of 12.3.[12]

  • HED (mg/kg) for a 60 kg human taking 30 mg = 0.5 mg/kg

  • MED (mg/kg) = HED (mg/kg) * 12.3 = 0.5 mg/kg * 12.3 = 6.15 mg/kg

Therefore, a dose of ~5-10 mg/kg of Lansoprazole administered orally to mice is a reasonable starting point for efficacy studies. The vehicle for Lansoprazole is typically 10% Dimethyl Sulfoxide (DMSO).[11]

Protocol 1: Ethanol-Induced Gastric Ulcer Model

Objective: To induce acute gastric mucosal lesions using absolute ethanol and to evaluate the protective effect of Lansoprazole.

Materials:

  • Male ICR or C57BL/6 mice (25-35 g)

  • Lansoprazole

  • Vehicle (10% DMSO in saline)

  • Absolute Ethanol

  • Positive Control (e.g., Omeprazole, 20 mg/kg)

  • Oral gavage needles

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week with free access to food and water.[11] Fast the mice for 12-24 hours before the experiment, with free access to water.[11]

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control (Vehicle + Saline)

    • Ethanol (Vehicle + Ethanol)

    • Lansoprazole (Lansoprazole + Ethanol)

    • Positive Control (Omeprazole + Ethanol)

  • Dosing: Administer the respective treatments (Vehicle, Lansoprazole, or Positive Control) orally via gavage, 1 hour before the induction of ulcers.[11]

  • Ulcer Induction: Administer absolute ethanol (10 ml/kg body weight) orally to all groups except the control group, which receives an equivalent volume of saline.[11]

  • Sample Collection: One hour after ethanol administration, euthanize the mice by cervical dislocation under anesthesia.[11]

  • Stomach Examination: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with cold saline.

  • Ulcer Assessment:

    • Macroscopic Evaluation: Calculate the ulcer index by measuring the length and width of the hemorrhagic lesions.

    • Histopathological Examination: Fix a portion of the gastric tissue in 10% buffered formalin for histological processing (H&E staining).

    • Biochemical Analysis: Homogenize a portion of the gastric tissue for the measurement of inflammatory and oxidative stress markers (e.g., MPO, TNF-α, IL-6, SOD, MDA).[12]

Protocol 2: Indomethacin-Induced Gastric Ulcer Model

Objective: To induce gastric ulcers using the NSAID indomethacin and to assess the gastroprotective effect of Lansoprazole.

Materials:

  • Male C57BL/6J or Wistar rats (can be adapted for mice)

  • Lansoprazole

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Indomethacin

  • Positive Control (e.g., Ranitidine, 50 mg/kg)

  • Oral gavage needles

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. Fast the animals for 24 hours prior to the experiment, with free access to water.

  • Grouping: Randomly assign animals to experimental groups as described in Protocol 1.

  • Dosing: Administer the respective treatments orally 1 hour before indomethacin administration.

  • Ulcer Induction: Administer indomethacin (e.g., 30 mg/kg) orally to induce gastric ulcers.

  • Sample Collection: Euthanize the animals 6-12 hours after indomethacin administration.[14]

  • Stomach Examination and Ulcer Assessment: Follow steps 6 and 7 as described in Protocol 1.

Protocol 3: Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model

Objective: To induce gastric lesions through psychological and physiological stress and to evaluate the protective effect of Lansoprazole.

Materials:

  • Male BALB/c or C57BL/6 mice

  • Lansoprazole

  • Vehicle

  • Positive Control

  • Restraint cages or conical tubes

  • Water bath

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Fast the mice for 24 hours before the experiment, with free access to water.

  • Grouping: Randomly assign mice to experimental groups.

  • Dosing: Administer the respective treatments orally 1 hour before the stress procedure.

  • Ulcer Induction: Place the mice in restraint cages or ventilated conical tubes and immerse them vertically in a water bath at 20-25°C to the level of the xiphoid process for a period of 3-24 hours.

  • Sample Collection: Immediately after the stress period, euthanize the mice.

  • Stomach Examination and Ulcer Assessment: Follow steps 6 and 7 as described in Protocol 1.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lansoprazole Instability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lansoprazole instability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is lansoprazole unstable in acidic solutions?

A1: Lansoprazole, a proton pump inhibitor, is a substituted benzimidazole that is inherently acid-labile.[1][2][3] In an acidic environment, the drug undergoes a proton-catalyzed degradation.[2][4] The protons attack the sulfoxide structure of lansoprazole, leading to its conversion into active metabolites that can then degrade further.[2][5][6] This instability necessitates protective measures in formulations to prevent premature degradation in the stomach's acidic milieu and ensure its bioavailability.[1][7][8]

Q2: What is the primary strategy to protect lansoprazole from acidic degradation during experiments?

A2: The most common and effective strategy is the use of enteric coatings.[1][7][9][10] Enteric-coated formulations are designed to remain intact in the low pH environment of the stomach and dissolve only in the higher pH of the small intestine.[9][11] This targeted release ensures that the drug bypasses the acidic conditions that would otherwise cause its degradation.[7][8]

Q3: What are some common enteric coating polymers used for lansoprazole?

A3: Several polymers are used for creating enteric coatings for lansoprazole. Commonly used polymers include:

  • Methacrylic acid copolymers: Eudragit L30 D-55 and Eudragit L 100-55 are frequently cited due to their pH-dependent solubility, dissolving at a pH of 5.5 or higher.[1][7][9][10]

  • Hydroxypropyl methylcellulose phthalate (HPMCP): This is another widely used enteric polymer.[9]

  • Cellulose acetate phthalate (CAP): This polymer is also utilized for enteric coating applications.[9]

Q4: Can I dissolve lansoprazole directly in an acidic buffer for my in vitro experiment?

A4: Direct dissolution of lansoprazole in an acidic buffer (e.g., simulated gastric fluid, pH 1.2) is not recommended as it will lead to rapid degradation of the drug.[2][12] For in vitro studies requiring an acidic medium, it is crucial to use a stabilized formulation of lansoprazole, such as enteric-coated microparticles, or to prepare the solution immediately before use and minimize exposure time to the acidic environment.

Q5: Are there other methods to stabilize lansoprazole besides enteric coating?

A5: Yes, other methods include:

  • Addition of alkaline stabilizers: Incorporating alkaline excipients like sodium bicarbonate, magnesium carbonate, magnesium oxide, or dibasic sodium phosphate into the formulation can create a micro-environment with a higher pH, thus protecting the drug from degradation.[2][10]

  • Co-crystallization: Forming co-crystals of lansoprazole with a suitable co-former, such as nicotinamide, has been shown to improve its acid stability.[13]

  • Multi-layer pellets: Creating pellets with a drug layer, a sub-coating or barrier layer, and an outer enteric coating provides additional protection.[7][8][14]

Troubleshooting Guides

Issue 1: Low Lansoprazole Concentration in Acidic Media Samples

Possible Cause: The lansoprazole is degrading upon contact with the acidic solution.

Troubleshooting Steps:

  • Verify Formulation: Confirm that the lansoprazole formulation you are using is designed for acidic stability (e.g., enteric-coated).

  • Check Coating Integrity: If using an enteric-coated formulation, ensure the coating has not been compromised during handling or storage.

  • Minimize Exposure Time: If direct dissolution is unavoidable, prepare the acidic solution of lansoprazole immediately before the experiment and keep the exposure time to a minimum.

  • Use Alkaline Buffers: For stock solutions, dissolve lansoprazole in a slightly alkaline buffer (pH > 7.0) and then introduce it to the acidic medium at the last possible moment.[12] The half-life of lansoprazole is significantly longer at neutral or slightly alkaline pH.[12][15]

  • Incorporate Stabilizers: Consider adding an alkaline agent like sodium bicarbonate to your formulation or experimental setup to locally buffer the pH.[2][15]

Issue 2: Inconsistent Drug Release Profiles in Dissolution Studies

Possible Cause: Inconsistent enteric coating thickness or integrity, or improper dissolution test parameters.

Troubleshooting Steps:

  • Standardize Coating Process: Ensure the enteric coating process is well-controlled to achieve a uniform coating thickness.

  • Evaluate Coating Weight Gain: A weight gain of around 8% with Eudragit L30D55 has been shown to be effective in preventing disintegration in 0.1N HCl for 2 hours.[9]

  • Check Dissolution Medium pH: Verify the pH of your acidic and buffer stage dissolution media.

  • Use a Validated Analytical Method: Employ a stability-indicating analytical method, such as HPLC, to accurately quantify lansoprazole in the presence of its degradation products.[3][16][17][18] UV spectrophotometry may not be specific enough if degradation products absorb at the same wavelength.[18]

Data Presentation

Table 1: Stability of Lansoprazole in Aqueous Solutions at Different pH Values (25°C)

pHHalf-lifeReference
5.0~0.5 hours[12]
7.0~18 hours[12]

Table 2: Effect of Enteric Coating on Lansoprazole Release in a Two-Stage Dissolution Study

FormulationDissolution MediumTime (hours)% Drug ReleaseReference
Enteric-Coated Tablets (Eudragit L 100-55)0.1 N HCl (Acid Stage)1< 10%[10]
Enteric-Coated Tablets (Eudragit L 100-55)Phosphate Buffer (Buffer Stage)1> 80%[10]
Enteric-Coated Pellets (Eudragit L30 D-55)0.1 N HCl (Acid Stage)1Minimal[7]
Enteric-Coated Pellets (Eudragit L30 D-55)Phosphate Buffer pH 6.81Comprehensive[7]

Experimental Protocols

Protocol 1: Preparation of Enteric-Coated Lansoprazole Pellets

This protocol describes a suspension layering technique in a fluidized bed processor (FBP).[7][8]

Materials:

  • Lansoprazole

  • Sugar spheres (non-pareil seeds)

  • Hydroxypropyl methylcellulose (HPMC) or Hydroxypropyl cellulose (HPC)

  • Sucrose

  • Magnesium Carbonate (alkaline stabilizer)

  • Enteric polymer (e.g., Eudragit L30 D-55)

  • Plasticizer (e.g., Triethyl citrate)

  • Talc

  • Purified water

Procedure:

  • Drug Layering:

    • Prepare a suspension containing lansoprazole, a binder (like HPMC or HPC), and an alkaline stabilizer (like magnesium carbonate) in purified water.

    • Spray this suspension onto sugar spheres in a fluidized bed processor until the desired drug load is achieved.

  • Seal Coating (Sub-coating):

    • Prepare a solution of HPMC or HPC in purified water.

    • Spray this solution onto the drug-loaded pellets in the FBP to form a protective seal coat. This layer prevents direct contact between the acidic drug and the enteric polymer.

  • Enteric Coating:

    • Prepare an aqueous dispersion of the enteric polymer (e.g., Eudragit L30 D-55), a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc).

    • Spray this dispersion onto the seal-coated pellets in the FBP until the desired weight gain for acid resistance is achieved.

  • Drying and Curing:

    • Dry the coated pellets in the FBP. Some enteric polymers may require a curing step to ensure proper film formation.

Protocol 2: In Vitro Dissolution Test for Enteric-Coated Formulations

This is a standard two-stage dissolution test as per USP guidelines.[19]

Apparatus: USP Dissolution Apparatus II (Paddle)

Procedure:

  • Acid Stage:

    • Medium: 500 mL of 0.1 N HCl.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 75 rpm.

    • Duration: 1 hour.

    • Sampling: Withdraw a sample at the end of 1 hour to determine the amount of drug released in the acidic medium. The acceptance criteria is typically not more than 10% drug release.

  • Buffer Stage:

    • Medium: 900 mL of phosphate buffer (pH can be adjusted as per requirement, e.g., pH 6.8 or 7.4).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 75 rpm.

    • Duration: 1 hour.

    • Sampling: Withdraw samples at predetermined time intervals to determine the drug release profile. The acceptance criteria is typically not less than 80% drug release at the final time point.

Visualizations

Lansoprazole_Degradation_Pathway cluster_acidic_env Acidic Environment (Stomach) cluster_target Parietal Cell Lansoprazole Lansoprazole (Prodrug) Protonation Protonation Lansoprazole->Protonation H+ Active_Form Active Sulfenamide Intermediate Protonation->Active_Form Rearrangement Degradation_Products Degradation Products Active_Form->Degradation_Products Further Reaction Proton_Pump H+/K+ ATPase (Proton Pump) Active_Form->Proton_Pump Covalent Bonding Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

Caption: Acid-catalyzed degradation pathway of lansoprazole.

Enteric_Coating_Workflow cluster_pellet_prep Pellet Preparation cluster_dissolution_test In Vitro Dissolution Testing Start Sugar Spheres Drug_Layering Drug Layering (Lansoprazole + Binder + Alkaline Stabilizer) Start->Drug_Layering Seal_Coating Seal Coating (HPMC/HPC) Drug_Layering->Seal_Coating Enteric_Coating Enteric Coating (Eudragit + Plasticizer) Seal_Coating->Enteric_Coating Final_Product Enteric-Coated Pellets Enteric_Coating->Final_Product Acid_Stage Acid Stage (0.1 N HCl, 1 hr) Final_Product->Acid_Stage Introduce to medium Buffer_Stage Buffer Stage (Phosphate Buffer, 1 hr) Acid_Stage->Buffer_Stage Change medium Analysis HPLC/UV Analysis Buffer_Stage->Analysis Sample at intervals

Caption: Experimental workflow for preparing and testing enteric-coated lansoprazole pellets.

References

How to increase the bioavailability of Lansoprazole in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lansoprazole Bioavailability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of lansoprazole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the oral bioavailability of lansoprazole in experimental animals?

The primary factors limiting the oral bioavailability of lansoprazole are:

  • Acid Instability: Lansoprazole is highly unstable in acidic environments, such as the stomach. This acid-catalyzed degradation reduces the amount of active drug that reaches the small intestine for absorption.[1][2][3]

  • Poor Aqueous Solubility: As a poorly water-soluble drug, lansoprazole's dissolution in the gastrointestinal fluids can be slow and incomplete, which is a rate-limiting step for its absorption.[4]

  • First-Pass Metabolism: After absorption, lansoprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6][7] This metabolic process can significantly reduce the amount of unchanged drug that reaches systemic circulation. Genetic variations in these enzymes can also lead to high inter-subject variability in bioavailability.[8]

  • Food Effect: The presence of food in the stomach can significantly decrease the rate and extent of lansoprazole absorption, reducing both the maximum plasma concentration (Cmax) and the area under the curve (AUC) by 50-70%.[9]

Troubleshooting Guide

Issue 1: Low and variable bioavailability in in-vivo studies.

If you are observing low and inconsistent bioavailability of lansoprazole in your animal studies, consider the following troubleshooting steps:

Potential Cause 1: Degradation in the Stomach

  • Solution: Protect the drug from the acidic environment of the stomach.

    • Method: Formulate lansoprazole in an enteric-coated dosage form. This can be achieved by creating enteric-coated pellets or granules.[1]

    • Experimental Protocol: See "Protocol 1: Preparation of Enteric-Coated Lansoprazole Pellets" below.

Potential Cause 2: Poor Dissolution

  • Solution: Enhance the solubility and dissolution rate of lansoprazole.

    • Method 1: Solid Dispersion. This technique involves dispersing lansoprazole in a water-soluble carrier at a molecular level.[4]

    • Experimental Protocol: See "Protocol 2: Preparation of Lansoprazole Solid Dispersion" below.

    • Method 2: Nanosuspension. Reducing the particle size to the nanometer range increases the surface area for dissolution.

    • Method 3: Liquisolid Compacts. This involves dissolving lansoprazole in a non-volatile solvent and adsorbing it onto a carrier to create a powder with enhanced wetting properties.[10]

Potential Cause 3: Rapid Gastric Emptying

  • Solution: Increase the gastric residence time to allow for more complete drug release and absorption.

    • Method: Develop a gastro-retentive floating drug delivery system (GRFDDS). These formulations have a lower density than gastric fluids and thus float on top of the stomach contents, prolonging their residence time.[11]

Issue 2: Difficulty in administering the formulation to animals.

For easier administration, especially in animals, the contents of a lansoprazole capsule can be mixed with soft foods without significantly affecting bioavailability.

  • Supported Vehicles: Studies have shown that mixing lansoprazole granules with applesauce, yogurt, cottage cheese, or strained pears does not significantly alter its bioavailability compared to administering the intact capsule.[12][13][14]

Experimental Protocols

Protocol 1: Preparation of Enteric-Coated Lansoprazole Pellets (Suspension Layering Technique)

This protocol is adapted from methods using a fluidized bed processor (FBP).[1]

  • Drug Loading:

    • Prepare a suspension containing lansoprazole, a binder (e.g., Hydroxypropyl Methylcellulose - HPMC), and other excipients in purified water.

    • Spray this suspension onto non-pareil seeds (sugar spheres) in an FBP.

  • Seal Coating:

    • Apply a seal coat over the drug-loaded pellets. A solution of HPMC can be used for this purpose to provide a protective layer.

  • Enteric Coating:

    • Prepare a dispersion of an enteric polymer (e.g., Eudragit L30 D-55) with a plasticizer (e.g., PEG 6000) and an anti-tacking agent (e.g., talc) in purified water.

    • Spray this dispersion onto the seal-coated pellets in the FBP until the desired coating thickness is achieved.

  • Drying and Curing:

    • Dry the coated pellets in the FBP and then cure them in an oven to ensure complete film formation.

Protocol 2: Preparation of Lansoprazole Solid Dispersion (Solvent Evaporation Method)

This protocol is based on the use of a water-soluble carrier like PVP K30.[4]

  • Dissolution:

    • Dissolve both lansoprazole and the carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) in a specific drug-to-carrier ratio (e.g., 1:4).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a fine powder.

Data Presentation

Table 1: Pharmacokinetic Parameters of Lansoprazole Under Different Administration Conditions

RegimenCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Reference
Intact Capsule (Fasting)~1000-12001.5 - 2.2~4000-5000[6][15]
With Food↓ 50-70%Delayed↓ 50-70%[9]
Granules in ApplesauceNo significant differenceNo significant differenceNo significant difference[13]
Granules in YogurtNo significant differenceNo significant differenceNo significant difference[12]

Table 2: Dissolution Enhancement with Solid Dispersion (SDF8 Formulation)

FormulationCarrierDrug:Carrier Ratio% Drug Release (at 60 min)Reference
Pure Lansoprazole--< 20%[4]
Solid Dispersion (SDF8)PVP K301:4~98%[4]

Visualizations

Lansoprazole_Metabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxy Lansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4

Caption: Metabolic pathway of lansoprazole via CYP P450 enzymes.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Studies A Select Bioavailability Enhancement Strategy (e.g., Solid Dispersion) B Prepare Formulation (e.g., Solvent Evaporation) A->B C Characterization (DSC, FTIR) B->C D Dissolution Studies (USP-II Apparatus) C->D E Animal Dosing (e.g., Oral Gavage) D->E F Pharmacokinetic Analysis (Blood Sampling, LC-MS) E->F

References

Lansoprazole Stability and Storage: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics and appropriate storage conditions for lansoprazole. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lansoprazole?

A1: Lansoprazole should be stored in a tight container, protected from light and moisture, at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[1][2]

Q2: What are the primary factors that cause lansoprazole to degrade?

A2: Lansoprazole is most susceptible to degradation under acidic and oxidative conditions.[3][4][5] It also degrades in basic and neutral hydrolytic environments.[3][4]

Q3: Is lansoprazole sensitive to light and heat?

A3: Lansoprazole is generally stable under photolytic (light) and thermal (heat) stress conditions.[3][4] However, it is still recommended to protect it from light during storage.[1][2]

Q4: What are the common degradation products of lansoprazole?

A4: Under various stress conditions, lansoprazole can degrade into several products, including lansoprazole sulfone, lansoprazole sulfide, and various benzimidazole derivatives.[6][7][8] Acidic conditions, in particular, lead to rapid degradation.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving lansoprazole.

Issue 1: Unexpectedly low assay values or the appearance of unknown peaks in HPLC analysis.

  • Potential Cause 1: Acidic Environment. Lansoprazole is extremely labile in acidic conditions. The use of acidic solvents, buffers, or glassware that has not been properly neutralized can lead to rapid degradation.

    • Solution: Ensure all solutions and diluents are neutral or slightly basic. Use a diluent with a pH on the basic side for sample preparations.[5] Check the pH of your mobile phase and adjust if necessary.

  • Potential Cause 2: Oxidative Stress. The presence of oxidizing agents, even in trace amounts, can degrade lansoprazole.

    • Solution: Avoid using solvents or reagents that may contain peroxides. If oxidative degradation is suspected, prepare fresh solutions and consider degassing solvents.

  • Potential Cause 3: Improper Storage. Exposure to moisture and light, even for short periods, can contribute to degradation.

    • Solution: Always store lansoprazole in tightly sealed, light-resistant containers at the recommended temperature.[1][2] Prepare solutions fresh for each experiment whenever possible.

Issue 2: Inconsistent results between experimental batches.

  • Potential Cause 1: Variation in Solvent Purity. Different batches of solvents can have varying levels of acidic impurities or peroxides.

    • Solution: Use high-purity, HPLC-grade solvents from a reliable supplier. Note the lot number of the solvents used for each experiment to track potential sources of variability.

  • Potential Cause 2: Differences in Sample Handling. Minor variations in the time samples are left at room temperature or exposed to light can lead to inconsistencies.

    • Solution: Standardize sample preparation procedures. Minimize the time samples are exposed to ambient conditions before analysis.

Data on Lansoprazole Degradation

The following table summarizes the stability of lansoprazole under various stress conditions as outlined in forced degradation studies.

Stress ConditionReagents and ConditionsObserved DegradationReference(s)
Acidic Hydrolysis 0.01 N to 2 N HCl, room temperature to 60°CSignificant degradation[3][4][5][9][10][11]
Basic Hydrolysis 0.1 N to 2 N NaOH, 30°C to 80°CDegradation observed[3][4][10][11]
Neutral Hydrolysis Water, 60°CDegradation observed[3][4][11]
Oxidative 2% to 6% H₂O₂, room temperatureSignificant degradation[3][4][5][9]
Thermal 60°C to 105°CStable[3][4][5][11]
Photolytic UV light (366 nm) or visible light (1.2 million lux-hours)Stable[3][4][5][11]
Humidity 25°C / 90% RHStable[5]

Experimental Protocols

Stability-Indicating HPLC Method

This section provides a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze lansoprazole and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][12]

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 10 mM ammonium acetate or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4][5][9]

  • Flow Rate: Approximately 1.0 mL/min.[4][12]

  • Detection Wavelength: 285 nm.[5]

  • Column Temperature: 40°C.[5][9]

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) or a slightly basic buffer to prevent degradation.[9]

  • Standard Solution: Prepare a stock solution of lansoprazole reference standard and dilute to the desired concentration (e.g., 40 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the lansoprazole sample in the diluent to achieve a similar concentration as the standard solution. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for intentionally degrading lansoprazole to study its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of lansoprazole in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a concentration of approximately 1.0 mg/mL.[9]

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and keep at room temperature or heat gently (e.g., 60°C).[10] Collect samples at various time points. Neutralize the samples with a suitable base (e.g., NaOH) before analysis.[9]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat (e.g., 60°C for 8 hours).[10] Collect samples and neutralize with a suitable acid (e.g., HCl) before analysis.[9]

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep at room temperature.[5] Collect samples at different intervals.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for several hours).[5] Dissolve the stressed sample in the diluent for analysis.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV or fluorescent light.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify degradation products.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Lansoprazole Bulk Drug or Formulation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) start->prep_solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_solution->acid Expose to Stress Condition base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_solution->base Expose to Stress Condition oxide Oxidation (e.g., 6% H2O2, RT) prep_solution->oxide Expose to Stress Condition thermal Thermal Stress (e.g., 105°C) prep_solution->thermal Expose to Stress Condition neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Assay, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Study of Lansoprazole.

troubleshooting_guide start Unexpected Degradation or Low Assay in HPLC? q1 Is the pH of your diluent/mobile phase acidic? start->q1 sol1 Adjust pH to neutral or slightly basic. Use appropriate buffers. q1->sol1 Yes q2 Possibility of oxidizing agents? q1->q2 No ans1_yes YES ans1_no NO sol1->q2 sol2 Use fresh, high-purity solvents. Degas mobile phase. q2->sol2 Yes q3 Was the sample properly stored (protected from light and moisture)? q2->q3 No ans2_yes YES ans2_no NO sol2->q3 sol3 Store in tight, light-resistant containers. Prepare solutions fresh. q3->sol3 No end_node Review sample handling and instrument parameters. q3->end_node Yes ans3_yes YES ans3_no NO sol3->end_node

Caption: Troubleshooting Decision Tree for Lansoprazole Degradation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during lansoprazole-related experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling and use of lansoprazole in a research setting.

1. Solution Preparation and Stability

  • Question: How should I prepare a stock solution of lansoprazole for in vitro experiments?

    • Answer: Lansoprazole is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.[1] For example, a 10 mM stock solution can be prepared and stored at -20°C. It is advisable to use fresh DMSO as it can absorb moisture, which may affect the stability of lansoprazole.[2] When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Question: My lansoprazole solution appears precipitated. What should I do?

    • Answer: Precipitation of lansoprazole from aqueous solutions can occur due to its low water solubility. If you observe precipitation in your stock solution, gently warm the solution and vortex to redissolve. To avoid precipitation in your working solutions, ensure that the final concentration of lansoprazole does not exceed its solubility limit in the aqueous buffer. Preparing fresh dilutions from a clear stock solution just before the experiment is recommended.[1]

  • Question: How stable is lansoprazole in different pH conditions and temperatures?

    • Answer: Lansoprazole is highly unstable in acidic conditions, with its degradation rate increasing as the pH decreases.[3][4] It is relatively more stable at neutral and alkaline pH. Temperature also affects stability, with degradation being more rapid at higher temperatures. For experimental consistency, it is crucial to control the pH and temperature of your solutions.[2][5]

    Table 1: Stability of Lansoprazole in Suspension (3 mg/mL in 8.4% Sodium Bicarbonate) [6]

TemperatureTime to >10% Degradation
Room Temperature (~22°C)48 hours
Refrigerated (~4°C)7 days

2. In Vitro Cell-Based Assays

  • Question: I am observing unexpected cytotoxicity in my cell culture experiments with lansoprazole. What could be the cause?

    • Answer: While lansoprazole's primary target is the H+/K+-ATPase, high concentrations or prolonged exposure may lead to off-target effects. Lansoprazole has been reported to inhibit lysosomal acidification and affect autophagy, which could contribute to cytotoxicity in certain cell types.[7][8] Additionally, ensure that the final concentration of the solvent (e.g., DMSO) is not causing toxicity. It is recommended to run a vehicle control (cells treated with the same concentration of solvent without lansoprazole) to rule out solvent effects.

  • Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent. Could lansoprazole be interfering with the assay?

    • Answer: Some compounds can interfere with the chemistry of cell viability assays. For instance, compounds that affect cellular metabolism or have reducing properties can interfere with tetrazolium-based assays like MTT and XTT. While direct interference by lansoprazole is not widely reported, it's a possibility to consider. To troubleshoot, you can run a cell-free control where you add lansoprazole to the assay reagents to see if it directly reduces the tetrazolium salt. Alternatively, using an orthogonal assay that measures a different parameter of cell viability, such as ATP content (e.g., CellTiter-Glo), can help validate your results.

  • Question: I am not observing the expected inhibition of H+/K+-ATPase activity in my cellular assay. What are the possible reasons?

    • Answer: Lansoprazole is a prodrug that requires activation in an acidic environment to its active sulfenamide form, which then covalently binds to the proton pump.[2][9] If your cell culture medium is well-buffered at a neutral pH, the activation of lansoprazole may be inefficient. For cell-based assays aiming to measure direct H+/K+-ATPase inhibition, consider using a cell line that expresses the pump and has an acidic compartment where lansoprazole can be activated, or use a pre-activated form of the drug if available. Also, ensure that the concentration of lansoprazole is sufficient to achieve inhibition.

3. Biochemical Assays

  • Question: I am getting high background noise in my H+/K+-ATPase enzymatic assay. How can I reduce it?

    • Answer: High background in enzymatic assays can be due to several factors. Ensure that all reagents are fresh and properly prepared. Contamination of reagents or buffers can lead to non-specific signal.[10] Inadequate washing steps between antibody incubations (in ELISA-based formats) can also contribute to high background.[11] Optimizing the concentration of the enzyme and substrate, as well as the incubation time, can also help to improve the signal-to-noise ratio.[7]

  • Question: How can I confirm that the inhibition I'm seeing is specific to the H+/K+-ATPase?

    • Answer: To confirm specificity, you can perform several control experiments. Use a known specific inhibitor of the H+/K+-ATPase as a positive control. You can also test lansoprazole against other related ATPases (e.g., Na+/K+-ATPase) to check for cross-reactivity. Additionally, using a cell line that does not express the H+/K+-ATPase as a negative control can help demonstrate that the observed effect is target-dependent.

4. In Vivo Experiments

  • Question: What is a suitable formulation for oral gavage of lansoprazole in rodents?

    • Answer: Due to its acid lability, lansoprazole for oral administration in animals should be formulated to protect it from the acidic environment of the stomach. A common method is to suspend the drug in a vehicle containing sodium bicarbonate to neutralize stomach acid.[6] For example, a suspension of lansoprazole in 8.4% sodium bicarbonate can be prepared.[6] The volume administered should be appropriate for the size of the animal, typically not exceeding 10 mL/kg.[12]

  • Question: I am seeing inconsistent results in my animal studies. What are some common pitfalls?

    • Answer: Inconsistent results in animal studies can arise from variability in drug formulation, administration, and animal handling. Ensure that your lansoprazole formulation is homogenous and that the dose is accurately administered. The timing of administration relative to feeding can also influence drug absorption. Fasting the animals before dosing is a common practice to reduce variability. Monitoring the health of the animals throughout the study is also critical, as any underlying health issues can affect the experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of Lansoprazole Stock Solution for In Vitro Use

  • Weigh out the desired amount of lansoprazole powder in a sterile microfuge tube.

  • Add the appropriate volume of high-quality, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the lansoprazole is completely dissolved. If necessary, gently warm the solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Lansoprazole in Plasma [11][13][14][15]

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and application.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add a known amount of an internal standard (e.g., another proton pump inhibitor not present in the sample).

    • Add 4 mL of an extraction solvent (e.g., tert-butyl methyl ether).

    • Vortex for 3 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 3 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., 10 mM phosphate buffer, pH 7.3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common mobile phase is a mixture of methanol and water (80:20 v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 285 nm.[15]

    • Injection Volume: 20-50 µL.

  • Analysis:

    • Run a standard curve with known concentrations of lansoprazole to quantify the amount in the plasma samples. The retention time for lansoprazole is typically around 5.4 minutes under these conditions.[14]

Visualizations

Lansoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Lansoprazole_inactive Lansoprazole (Inactive Prodrug) Acidic_Canaliculus Acidic Canaliculus (Low pH) Lansoprazole_inactive->Acidic_Canaliculus Accumulation Lansoprazole_active Sulfenamide (Active form) Acidic_Canaliculus->Lansoprazole_active Activation Proton_Pump H+/K+-ATPase (Proton Pump) Lansoprazole_active->Proton_Pump H_ion_out H+ Proton_Pump->H_ion_out Pumps H+ out Inhibition Covalent Bonding (Inhibition) Proton_Pump->Inhibition K_ion_in K+ K_ion_in->Proton_Pump Takes K+ in Lansoprazole_Degradation_Pathway Lansoprazole Lansoprazole Acidic_Conditions Acidic Conditions (e.g., Stomach) Lansoprazole->Acidic_Conditions Exposure to Degradation_Products Degradation Products (e.g., Sulfide, Sulfone derivatives) Acidic_Conditions->Degradation_Products Leads to Loss_of_Activity Loss of Therapeutic Activity Degradation_Products->Loss_of_Activity Experimental_Workflow start Start: Hypothesis prep Prepare Lansoprazole Stock Solution start->prep invitro In Vitro Assay (e.g., Cell Viability, ATPase activity) prep->invitro invivo In Vivo Model (e.g., Rodent) prep->invivo analysis Data Analysis invitro->analysis invivo->analysis conclusion Conclusion analysis->conclusion

References

How to control for placebo effects in Caprazol clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Caprazol Clinical Trial Support Center: Placebo Control

Welcome to the technical support center for this compound clinical trials. This resource provides researchers, scientists, and drug development professionals with detailed guidance on controlling for placebo effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect, and why is it critical to control for in this compound trials?

A1: The placebo effect is a phenomenon where a patient experiences real or perceived improvements in their condition after receiving an inert treatment (a placebo).[1] This effect is driven by psychological factors, such as the patient's expectations of treatment efficacy, and the overall therapeutic context.[1][2] In this compound clinical trials, controlling for the placebo effect is crucial to isolate the true pharmacological effects of the drug. A high placebo response can diminish the measured difference between this compound and the placebo, potentially leading to a failed or inconclusive trial, even if the drug is effective.[3][4][5]

Q2: What are the different types of placebo controls available for a this compound trial?

A2: Several types of placebos can be used, depending on the specifics of the this compound formulation and the trial design. The choice of placebo is critical for maintaining the blind.

Placebo Type Description Best Use Case for this compound
Pure Placebo An inert substance (e.g., lactose, saline) with no pharmacological effect, manufactured to be identical to this compound in appearance, taste, smell, and packaging.[6][7]Standard for most double-blind, placebo-controlled this compound trials where this compound has no distinct sensory characteristics or immediate side effects.
Active Placebo Contains an active substance that mimics the noticeable side effects of this compound (e.g., dry mouth, drowsiness) but has no therapeutic effect on the condition being studied.[8]Recommended when this compound produces distinct, non-therapeutic side effects that could otherwise unblind participants.
Sham Procedure A simulated procedure intended to be indistinguishable from the actual procedure of administering this compound.Applicable if this compound is administered via a specific device or procedure (e.g., infusion, specialized inhaler).
No-Treatment Control A control group that receives no intervention. This helps differentiate the placebo effect from the natural course of the disease.[8]Can be used in a three-arm trial (this compound vs. Placebo vs. No-Treatment) to quantify the magnitude of the placebo response.[9]

Q3: How do we choose the most appropriate clinical trial design to minimize placebo effects?

A3: The choice of trial design is a critical step in managing the placebo response. Beyond the standard parallel-group design, more advanced designs can be considered.

G Start Start: Define this compound Trial Objectives Q1 Is there an existing standard of care? Start->Q1 Q2 Is a high placebo response anticipated? Q1->Q2 No D2 D2 Q1->D2 Yes D3 D3 Q2->D3 Yes D1 D1 Q2->D1 No

One effective advanced approach is the Sequential Parallel Comparison Design (SPCD) . This two-stage design is specifically intended to reduce the impact of high placebo response.[10][11]

  • Stage 1: Patients are randomized to receive either this compound or a placebo.[12]

  • Stage 2: Placebo non-responders from Stage 1 are re-randomized to receive either this compound or a placebo.[11][13] The final analysis pools data from both stages, which increases the statistical power and helps to mitigate the confounding effects of a large placebo response.[13][14]

Troubleshooting Guides

Issue 1: Our trial is showing a larger-than-expected placebo response. What are the potential causes and mitigation strategies?

A high placebo response can be driven by several factors. Understanding these is the first step toward mitigation.

G Placebo High Placebo Response F1 Patient Expectation Placebo->F1 F2 Investigator-Patient Interaction Placebo->F2 F3 Subjective Outcomes Placebo->F3 F4 Natural Disease Progression Placebo->F4

Troubleshooting Steps:

  • Neutralize Expectations: Ensure all communication with participants from investigators and site staff is neutral and does not amplify expectations of benefit.[3] Staff can be trained to use specific, impartial language.[4]

  • Train Participants on Symptom Reporting: Implement training for participants to help them report their symptoms more accurately and consistently, reducing subjective bias.[4][15]

  • Incorporate Objective Biomarkers: Where possible, use objective biomarkers in addition to subjective patient-reported outcomes. While still subject to some placebo effect, biomarkers are generally associated with a lower response.[16]

  • Consider a Placebo Run-in Period: A placebo run-in (or lead-in) phase, where all participants receive a placebo before randomization, can be used to identify and exclude high placebo responders.[4][13] However, the effectiveness of this method has been shown to be inconsistent.[13]

Issue 2: How can we determine if the blinding in our this compound trial has been compromised?

A compromised blind can invalidate trial results. Assessing blinding integrity is a crucial quality control step.

Experimental Protocol: Assessment of Blinding Integrity

This protocol should be implemented at the end of a participant's involvement in the trial, before the study is unblinded.

Objective: To quantitatively assess whether participants, investigators, or outcome assessors were able to correctly guess the treatment allocation.

Methodology:

  • Develop a Blinding Questionnaire: Create a simple, standardized questionnaire for participants and investigators. The most common format asks for a treatment guess with three response options.[17][18]

    • Question: "Which treatment do you think you (the participant) received during this trial?"

    • Response Options: (a) Active this compound, (b) Placebo, (c) Don't Know.

  • Administration: Administer the questionnaire at the final study visit. It's crucial this is done before any discussion of treatment outcomes or potential unblinding.

  • Data Analysis (Blinding Index): Analyze the responses using a formal statistical method, such as Bang's Blinding Index (BI).[19][20]

    • The BI ranges from -1 to 1.

    • A BI of 0 suggests perfect blinding (random guessing).

    • A BI of 1 suggests complete unblinding.

    • A BI of -1 suggests participants are guessing the opposite of their actual treatment.[20]

G Start End of Participant Involvement Step1 Administer Blinding Questionnaire Start->Step1 Step2 Collect Guesses: (Active, Placebo, Don't Know) Step1->Step2 Step3 Calculate Blinding Index (BI) Step2->Step3 Decision Is BI statistically different from 0? Step3->Decision Result1 Blinding Maintained Decision->Result1 No Result2 Potential Unblinding Detected Decision->Result2 Yes Step4 Investigate Cause & Report Impact Result2->Step4

Issue 3: Patients are reporting side effects from the placebo. How should this be handled?

This phenomenon, known as the "nocebo effect," is the occurrence of adverse effects from an inert substance. It is the counterpart to the placebo effect.

Handling Procedure:

  • Record All Events: All adverse events (AEs), whether in the this compound or placebo group, must be recorded with the same level of diligence.

  • Maintain the Blind: Do not dismiss AEs from the placebo group. Doing so could unblind the site staff. Treat all patient reports seriously.

  • Analyze AE Profiles: At the end of the trial, compare the AE profiles of the this compound and placebo groups. This analysis can help distinguish the true side effect profile of this compound from effects caused by patient expectation or the underlying condition.

  • Minimize Risk: For all trials, protocols should include clear criteria for "early escape" or the use of rescue medications to ensure that no participant endures prolonged distress, regardless of their treatment arm.[21]

References

Technical Support Center: Refining Protocols for Long-Term Lansoprazole Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-term Lansoprazole administration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lansoprazole?

A1: Lansoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3] This is the final step in gastric acid secretion, and its inhibition leads to a significant reduction in stomach acid production.[1][2] Lansoprazole is a prodrug, meaning it is converted to its active form in the acidic environment of the parietal cells.[2]

Q2: What are the key pharmacokinetic parameters of Lansoprazole to consider in experimental design?

A2: Lansoprazole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 to 2 hours.[2] It is highly protein-bound and extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 enzymes.[2][4][5] The plasma elimination half-life is relatively short, between 1.3 and 2.1 hours in healthy individuals, but its acid-suppressing effect is prolonged due to the irreversible binding to the proton pump.[1]

Q3: What are the expected effects of long-term Lansoprazole administration on gastric pH and gastrin levels?

A3: Long-term administration of Lansoprazole significantly increases intragastric pH.[6][7][8] This sustained reduction in gastric acidity leads to a feedback-mediated increase in serum gastrin levels.[9][10][11] Mean gastrin levels can rise to one to three times the upper limit of the normal range.[9][10]

Troubleshooting Guides

Issue 1: Variability in Gastric pH Suppression in Animal Models

  • Question: We are observing inconsistent gastric pH levels in our rat model despite standardized long-term Lansoprazole administration. What could be the cause?

  • Answer: Several factors can contribute to this variability:

    • Timing of Administration: Lansoprazole should be administered before feeding, as food can reduce its absorption by 50-70%.[4] Ensure a consistent fasting period before drug administration across all animals.

    • Genetic Polymorphisms: Variations in CYP2C19 activity, the primary metabolizing enzyme for Lansoprazole, can lead to differences in drug clearance and efficacy.[5] Consider using a genetically homogenous animal strain if possible.

    • Vehicle and Formulation: The stability and absorption of Lansoprazole can be affected by the vehicle used for administration. Ensure the formulation is appropriate for the route of administration and is consistently prepared. For oral administration, an enteric-coated formulation is often used to protect the acid-labile drug.[12][13]

Issue 2: Unexpected Histological Changes in Gastric Mucosa

  • Question: Our long-term in-vivo study shows an increased incidence of enterochromaffin-like (ECL) cell hyperplasia and gastric atrophy. Is this a known effect of Lansoprazole?

  • Answer: Yes, these are recognized consequences of long-term PPI administration.

    • ECL Cell Hyperplasia: The sustained hypergastrinemia resulting from long-term acid suppression acts as a trophic factor for ECL cells, leading to their proliferation.[9][10][11]

    • Gastric Atrophy: The risk of developing corpus atrophy is markedly higher in the presence of Helicobacter pylori infection in individuals receiving long-term PPI therapy.[9][10][14] It is crucial to screen your animal models for H. pylori or other relevant pathogens before initiating long-term studies.

Issue 3: Altered Pharmacokinetics of Co-administered Drugs

  • Question: We are investigating a new compound in combination with Lansoprazole and observing altered plasma concentrations of our test compound. Could Lansoprazole be causing a drug-drug interaction?

  • Answer: Yes, Lansoprazole can interact with other drugs through several mechanisms:

    • CYP450 Inhibition/Induction: Lansoprazole is metabolized by and can also influence the activity of CYP2C19 and CYP3A4.[2][5] This can affect the metabolism of other drugs that are substrates for these enzymes.

    • pH-Dependent Absorption: By increasing gastric pH, Lansoprazole can alter the absorption of drugs whose solubility and absorption are pH-dependent.[15]

Quantitative Data Summary

Table 1: Effect of Long-Term Lansoprazole Administration on Gastric Parameters

ParameterObservationSpecies/ModelDurationReference(s)
Mean Gastric pH Increased from baseline of 2.11 to 3.57 on Day 1, with further increases on subsequent days.Human Volunteers7 days[7]
Serum Gastrin Levels Rose to 1-3 times the upper limit of normal.Human>3 years[9][10]
ECL Cell Hyperplasia Increased prevalence observed (+7.8–52.0%).Human>3 years[9][10]
Gastric Atrophy Significantly higher risk in H. pylori-positive individuals.HumanLong-term[9][14]

Experimental Protocols

1. In-Vivo Assessment of Gastric Acid Suppression in a Rat Model

  • Objective: To determine the efficacy of long-term Lansoprazole administration in suppressing gastric acid secretion.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (180-220g) are commonly used.[16]

    • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

    • Drug Administration: Administer Lansoprazole (e.g., 30 mg/kg, oral gavage) once daily for the desired duration (e.g., 4 weeks). A vehicle control group should be included.[17] Ensure administration occurs at the same time each day, typically before the active/feeding period.

    • Gastric pH Measurement: At the end of the treatment period, animals are fasted overnight. Gastric pH can be measured directly in stomach contents collected after euthanasia using a calibrated pH meter.

    • Data Analysis: Compare the mean gastric pH between the Lansoprazole-treated and control groups using an appropriate statistical test (e.g., t-test).

2. In-Vitro Analysis of Lansoprazole's Effect on Cell Viability

  • Objective: To assess the potential cytotoxicity of Lansoprazole on a specific cell line.

  • Methodology:

    • Cell Culture: Culture the desired cell line (e.g., A549 human lung carcinoma cells) in appropriate media and conditions.[18][19]

    • Lansoprazole Preparation: Prepare a stock solution of Lansoprazole in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture media.

    • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the media with media containing various concentrations of Lansoprazole (and a vehicle control).

    • Viability Assay: After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT or WST-1 assay.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Visualizations

Lansoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ Pumps into Lumen Gastric Lumen Gastric Lumen H+->Gastric Lumen K+ K+ K+->H+/K+ ATPase Enters Cell Lansoprazole (Prodrug) Lansoprazole (Prodrug) Active Sulfenamide Active Sulfenamide Lansoprazole (Prodrug)->Active Sulfenamide Acidic Environment Active Sulfenamide->H+/K+ ATPase Irreversible Inhibition

Caption: Lansoprazole's mechanism of action in a gastric parietal cell.

Long_Term_PPI_Effects_Workflow Long-Term Lansoprazole Long-Term Lansoprazole Inhibition of H+/K+ ATPase Inhibition of H+/K+ ATPase Long-Term Lansoprazole->Inhibition of H+/K+ ATPase Decreased Gastric Acid Decreased Gastric Acid Inhibition of H+/K+ ATPase->Decreased Gastric Acid Increased Gastric pH Increased Gastric pH Decreased Gastric Acid->Increased Gastric pH Increased Serum Gastrin Increased Serum Gastrin Increased Gastric pH->Increased Serum Gastrin Feedback Loop ECL Cell Hyperplasia ECL Cell Hyperplasia Increased Serum Gastrin->ECL Cell Hyperplasia Trophic Effect Potential for Gastric Atrophy (with H. pylori) Potential for Gastric Atrophy (with H. pylori) Increased Serum Gastrin->Potential for Gastric Atrophy (with H. pylori)

Caption: Downstream effects of long-term Lansoprazole administration.

References

Technical Support Center: Managing Side Effects of Lansoprazole in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lansoprazole in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of lansoprazole?

A1: Lansoprazole is a proton pump inhibitor (PPI). It works by irreversibly binding to and inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, also known as the gastric acid pump, located on the secretory surface of gastric parietal cells.[1][2] This action blocks the final step in gastric acid production, leading to a dose-dependent suppression of both basal and stimulated gastric acid secretion.[1]

Q2: What are the most common side effects observed in preclinical studies with lansoprazole?

A2: Based on preclinical studies in rodents and dogs, the most commonly observed side effects include gastrointestinal disturbances such as diarrhea, changes in body weight, and alterations in clinical pathology parameters. At higher doses, effects on specific organs, including the stomach, liver, and thymus, have been noted.[3][4][5]

Q3: Is enterochromaffin-like (ECL) cell hyperplasia a concern in preclinical studies?

A3: Yes, long-term administration of lansoprazole in preclinical models, particularly in rodents, has been shown to cause dose-related gastric enterochromaffin-like (ECL) cell hyperplasia and, in some cases, carcinoids.[4] This is considered to be a secondary effect of hypergastrinemia, which results from the profound and sustained inhibition of gastric acid secretion.[4]

Q4: Are there any known species-specific toxicities for lansoprazole?

A4: Yes, some toxicities observed in preclinical studies have been noted as species-specific. For example, in long-term carcinogenicity studies, lansoprazole produced testicular interstitial cell adenomas in rats, a finding that has not been observed in other species or humans.[4] Additionally, retinal atrophy observed in rats after two years of high-dose oral administration is believed to be associated with taurine imbalance and phototoxicity in a susceptible animal model.[4]

Troubleshooting Guides

Issue 1: Animal exhibiting diarrhea.

Symptoms:

  • Loose or unformed stools.

  • Perianal soiling.

  • Dehydration (assessed by skin turgor, sunken eyes).

  • Weight loss.

Possible Causes:

  • Direct effect of lansoprazole on gastrointestinal motility and fluid balance.

  • Alteration of the gut microbiome due to changes in gastric pH.

Troubleshooting Steps:

  • Assess Severity:

    • Score the diarrhea daily based on stool consistency (e.g., 0=normal, 1=soft, 2=loose, 3=watery).

    • Monitor body weight and hydration status daily.

  • Supportive Care:

    • Ensure ad libitum access to drinking water.

    • Provide a hydration source such as hydrogel or a supplemental water bottle.

    • For mild to moderate diarrhea, consider providing nutritional support with a highly palatable and digestible diet gel.

  • Dose Adjustment:

    • If diarrhea is severe or accompanied by significant weight loss (>10% of baseline), consider a dose reduction. Consult with the study director or veterinarian.

    • Evaluate if a temporary suspension of dosing is necessary to allow for recovery.

  • Environmental Management:

    • Maintain a clean and dry cage environment to prevent skin irritation.

    • Change bedding frequently.

Issue 2: Significant weight loss or decreased body weight gain.

Symptoms:

  • Consistent decrease in body weight compared to control animals.

  • Reduced food consumption.

  • Visible signs of emaciation (prominent spine and pelvic bones).

Possible Causes:

  • Reduced appetite (inappetence).

  • Gastrointestinal side effects (e.g., diarrhea, nausea).

  • Systemic toxicity at higher doses.

Troubleshooting Steps:

  • Monitor Food and Water Intake:

    • Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.

  • Nutritional Support:

    • Provide a highly palatable and calorically dense supplemental diet, such as a diet gel or moistened chow.[6]

    • Ensure easy access to food on the cage floor for weakened animals.

  • Evaluate for Other Side Effects:

    • Assess for other clinical signs of toxicity, such as lethargy, rough hair coat, or diarrhea, which may be contributing to weight loss.

  • Dose Evaluation:

    • If weight loss is progressive and severe (>15-20% of baseline), a dose reduction or temporary cessation of treatment is strongly recommended. This decision should be made in consultation with the study director and veterinarian.

Issue 3: Concerns about long-term gastric effects (ECL cell hyperplasia).

Symptoms:

  • This is a microscopic finding and will not present with overt clinical signs in the animals.

Monitoring and Assessment:

  • Serum Gastrin Levels:

    • Collect blood samples at interim and terminal time points to measure serum gastrin levels via ELISA.[7][8][9][10] Sustained hypergastrinemia is a key indicator of the potential for ECL cell changes.

  • Histopathology:

    • At necropsy, collect stomach tissue and fix in 10% neutral buffered formalin.

    • Process tissues for paraffin embedding and sectioning.

    • Perform Hematoxylin and Eosin (H&E) staining to evaluate general gastric morphology.

    • Use immunohistochemistry (IHC) for specific markers of neuroendocrine cells, such as Chromogranin A (CgA) and synaptophysin, to identify and quantify ECL cell hyperplasia.[11][12][13][14][15]

  • Data Interpretation:

    • Correlate the dose and duration of lansoprazole treatment with the degree of hypergastrinemia and the severity of ECL cell hyperplasia.

Data Presentation

Table 1: Summary of Dose-Related Side Effects of Lansoprazole in Rodents (Rats)

Dose Range (mg/kg/day)SpeciesDurationObserved Side EffectsReference
15 - 150Rat2 yearsRetinal atrophy (at ≥15 mg/kg/day), Leydig cell hyperplasia (at ≥15 mg/kg/day), Testicular interstitial cell adenoma (at 50 mg/kg/day)[4]
50 - 150RatWeaning to sexual maturityDecreased body weight gain, microcytic hypochromic anemia, decreased thymus weights, increased liver weights.[5]
>100RatMaternal dosingSlight reduction in litter survival and weights.[4]
218 (minimal lethal dose, IV)MouseAcuteDecreased locomotor activity, decreased respiration, ataxia.[3]
167 (minimal lethal dose, IV)RatAcuteDecreased locomotor activity, decreased respiration, ataxia.[3]

Table 2: Summary of Dose-Related Side Effects of Lansoprazole in Dogs

Dose Range (mg/kg/day)SpeciesDurationObserved Side EffectsReference
5 - 50Dog12 monthsIncreased parietal cell vacuolization (at all doses), decreased prostate weight (at ≥5 mg/kg/day), increased total leukocyte counts (at ≥15 mg/kg/day), death (1 animal each at 15 and 50 mg/kg/day).[4]
10 (IV infusion)DogAcute14.4% increase in heart rate, 5.9% increase in pulmonary arterial pressure.[3]
0.5 - 2DogPharmacokinetic studyNo adverse effects reported in this study.[16]
5DogPhase I/II (with chemotherapy)Grade 1-2 diarrhea, Grade 1-3 flatulence, Grade 3 vomiting (in one dog requiring dose reduction).[17]

Experimental Protocols

Protocol 1: Serum Gastrin Measurement by ELISA
  • Sample Collection: Collect whole blood from animals via an appropriate method (e.g., submandibular, saphenous, or terminal cardiac puncture) into serum separator tubes.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 1000-2000 x g for 10 minutes at 4°C. Aliquot the serum into clean microcentrifuge tubes and store at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available rat or dog gastrin ELISA kit.[7][8][9][10]

    • Prepare standards, controls, and samples according to the kit manufacturer's instructions.

    • Briefly, the competitive ELISA format typically involves adding samples, standards, and a biotin-labeled gastrin to a microplate pre-coated with an anti-gastrin antibody.

    • Following incubation, unbound components are washed away.

    • Streptavidin-HRP conjugate is added, followed by a TMB substrate solution.

    • The reaction is stopped, and the optical density is read at 450 nm. The concentration of gastrin in the samples is inversely proportional to the signal.

    • Calculate gastrin concentrations based on the standard curve.

Protocol 2: Histopathological Assessment of ECL Cell Hyperplasia
  • Tissue Collection and Fixation: At the scheduled necropsy, excise the stomach and open along the greater curvature. Gently rinse the contents with saline. Fix the entire stomach in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Sectioning: Following fixation, trim the stomach to obtain sections from the fundus and body. Process the tissues through graded alcohols and xylene, and embed in paraffin. Cut 4-5 µm thick sections and mount on positively charged slides.

  • H&E Staining:

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

    • Stain with Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute.

    • Rinse in running tap water.

    • Stain with Eosin for 1-2 minutes.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip.

  • Immunohistochemistry for Chromogranin A (CgA):

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

    • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Protein Block: Incubate with a protein blocking solution (e.g., normal goat serum) for 20-30 minutes.

    • Primary Antibody: Incubate with a primary antibody against Chromogranin A (a common neuroendocrine marker) at the recommended dilution for 1 hour at room temperature or overnight at 4°C.[11][12][13][14][15]

    • Secondary Antibody and Detection: Use a suitable HRP-conjugated secondary antibody and a DAB chromogen detection system according to the manufacturer's protocol.

    • Counterstain: Lightly counterstain with Hematoxylin.

    • Dehydration and Coverslipping: Dehydrate, clear, and coverslip as with H&E staining.

  • Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides. ECL cell hyperplasia can be graded based on the number and arrangement of CgA-positive cells (e.g., diffuse, linear, micronodular).

Visualizations

Lansoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Lansoprazole_inactive Lansoprazole (Inactive Prodrug) Lansoprazole_active Lansoprazole (Active Sulfenamide) Lansoprazole_inactive->Lansoprazole_active Acidic Environment (Secretory Canaliculus) Proton_Pump H+/K+ ATPase (Proton Pump) Lansoprazole_active->Proton_Pump Covalent Binding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion H+ Secretion Gastric_Acid Decreased Gastric Acid (Increased pH) Proton_Pump->Gastric_Acid Blocked K_ion K+ K_ion->Proton_Pump K+ Uptake

Caption: Mechanism of action of lansoprazole in a gastric parietal cell.

Preclinical_Toxicity_Workflow Start Study Initiation (Dose Selection) Dosing Lansoprazole Administration (Daily Dosing) Start->Dosing Monitoring In-life Monitoring Dosing->Monitoring Clinical_Signs Clinical Observations (Diarrhea, Behavior) Monitoring->Clinical_Signs Body_Weight Body Weight & Food Consumption Monitoring->Body_Weight Sample_Collection Interim Blood/Urine Collection Monitoring->Sample_Collection Terminal Terminal Procedures Monitoring->Terminal End of Study Data_Analysis Data Analysis & Interpretation Clinical_Signs->Data_Analysis Body_Weight->Data_Analysis Clin_Path Clinical Pathology (Hematology, Serum Chemistry) Sample_Collection->Clin_Path Necropsy Gross Pathology & Organ Weights Terminal->Necropsy Terminal->Clin_Path Histo Histopathology Necropsy->Histo Histo->Data_Analysis Clin_Path->Data_Analysis End Study Report Data_Analysis->End

Caption: General workflow for a preclinical toxicity study.

ECL_Cell_Hyperplasia_Pathway Lansoprazole Lansoprazole Administration Acid_Suppression Profound Gastric Acid Suppression Lansoprazole->Acid_Suppression Increased_pH Increased Gastric pH Acid_Suppression->Increased_pH Hypergastrinemia Hypergastrinemia (Increased Serum Gastrin) Increased_pH->Hypergastrinemia Feedback Mechanism ECL_Stimulation Trophic Stimulation of ECL Cells Hypergastrinemia->ECL_Stimulation ECL_Hyperplasia ECL Cell Hyperplasia ECL_Stimulation->ECL_Hyperplasia

Caption: Signaling pathway leading to ECL cell hyperplasia.

References

Validation & Comparative

In Vitro Efficacy Showdown: Lansoprazole vs. Omeprazole in Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher and drug development professional, this guide provides an objective, data-driven comparison of the in vitro efficacy of two cornerstone proton pump inhibitors (PPIs), lansoprazole and omeprazole. Delving into their molecular interactions and inhibitory potencies, this document synthesizes key experimental findings to illuminate the subtle yet significant differences between these widely used active pharmaceutical ingredients.

At the heart of their therapeutic action, both lansoprazole and omeprazole, belonging to the class of substituted benzimidazoles, function as prodrugs. Their efficacy hinges on a fascinating acid-catalyzed chemical transformation. In the acidic milieu of the stomach's parietal cells, these compounds are converted into their active forms, which then forge a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This irreversible inhibition effectively halts the final step of acid production.

Quantitative Comparison of Inhibitory Potency

The in vitro efficacy of lansoprazole and omeprazole has been a subject of rigorous scientific scrutiny. A key metric for comparing their potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the proton pump activity. The following table summarizes the IC50 values obtained from a comparative study utilizing isolated rabbit gastric glands, a well-established in vitro model for assessing PPI activity.

DrugIC50 (µM)
Lansoprazole0.007
Omeprazole0.012

Data sourced from Bastaki et al., J Physiol Paris, 2000.[1]

These results indicate that, under the specific in vitro conditions of this study, lansoprazole is the more potent inhibitor of acid secretion, requiring a lower concentration to achieve 50% inhibition of the proton pump compared to omeprazole.

Delving into the Mechanism of Action

The inhibitory action of both lansoprazole and omeprazole is a multi-step process that begins with their accumulation in the acidic canaliculi of parietal cells. The acidic environment catalyzes the conversion of the inactive prodrug into a reactive tetracyclic sulfenamide. This activated form then covalently binds to sulfhydryl groups of cysteine residues on the extracellular domain of the H+/K+-ATPase.

While both drugs target the same enzyme, there are subtle differences in their binding sites. Omeprazole has been shown to react with cysteine 813 and 892, whereas lansoprazole interacts with cysteine 321 and 813 on the alpha-subunit of the proton pump. These distinct binding patterns may contribute to the observed differences in their inhibitory potencies.

dot

cluster_prodrug Inactive Prodrug cluster_activation Acidic Environment (Parietal Cell Canaliculi) cluster_active Active Sulfenamide cluster_target Target Enzyme cluster_inhibition Inhibition lansoprazole Lansoprazole acid_activation Acid-Catalyzed Conversion lansoprazole->acid_activation omeprazole Omeprazole omeprazole->acid_activation active_lansoprazole Activated Lansoprazole acid_activation->active_lansoprazole active_omeprazole Activated Omeprazole acid_activation->active_omeprazole inhibition Covalent Binding to Cysteine Residues active_lansoprazole->inhibition active_omeprazole->inhibition proton_pump H+/K+-ATPase (Proton Pump) acid_secretion_blocked Inhibition of Acid Secretion proton_pump->acid_secretion_blocked inhibition->proton_pump inhibition->acid_secretion_blocked

Figure 1. Signaling pathway of proton pump inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of in vitro efficacy data. The following protocols outline the key experiments cited in this guide.

Preparation of Isolated Rabbit Gastric Glands

The isolation of intact gastric glands from rabbit mucosa provides a robust in vitro system for studying acid secretion.

  • Animal Preparation: A New Zealand white rabbit is anesthetized.

  • Stomach Perfusion: The stomach is perfused with a saline solution through the aorta under high pressure to remove blood.

  • Mucosal Dissection: The stomach is removed, opened, and the gastric mucosa is stripped from the underlying muscle layers.

  • Minced Tissue: The mucosal tissue is finely minced into small pieces.

  • Collagenase Digestion: The minced tissue is incubated in a collagenase solution (1 mg/mL) at 37°C for approximately 90 minutes to digest the connective tissue and liberate the gastric glands.

  • Gland Isolation: The resulting suspension is subjected to a series of washing and gentle centrifugation steps to separate the intact gastric glands from single cells and debris.

  • Viability Assessment: The viability of the isolated glands is confirmed using methods such as the dye exclusion technique (e.g., Trypan Blue) and by measuring oxygen consumption.

Aminopyrine Accumulation Assay for H+/K+-ATPase Inhibition

The accumulation of the weak base ¹⁴C-labeled aminopyrine is a well-established indirect measure of acid production in isolated gastric glands.

  • Gland Suspension: A suspension of isolated rabbit gastric glands is prepared in a suitable incubation buffer.

  • Stimulation of Acid Secretion: Acid secretion is stimulated by adding secretagogues such as histamine or dibutyryl-cAMP (dbcAMP) and a phosphodiesterase inhibitor like Ro 20-1724 to the gland suspension.

  • Incubation with PPIs: The stimulated glands are incubated with varying concentrations of lansoprazole or omeprazole for a defined period (e.g., 5, 10, and 20 minutes) at 37°C.

  • Addition of ¹⁴C-Aminopyrine: A known concentration of ¹⁴C-aminopyrine is added to the incubation mixture.

  • Separation and Lysis: After the incubation period, the glands are separated from the incubation medium by centrifugation. The gland pellet is then lysed to release the trapped aminopyrine.

  • Scintillation Counting: The amount of ¹⁴C-aminopyrine accumulated within the glands is quantified using a scintillation counter.

  • Data Analysis: The inhibition of aminopyrine accumulation at each PPI concentration is calculated relative to a control (stimulated glands without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

dot

cluster_prep Gland Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis start Isolate Rabbit Gastric Glands stimulate Stimulate with Histamine/dbcAMP start->stimulate incubate_ppi Incubate with Lansoprazole or Omeprazole (Varying Concentrations) stimulate->incubate_ppi add_ap Add ¹⁴C-Aminopyrine incubate_ppi->add_ap separate Separate Glands (Centrifugation) add_ap->separate lyse Lyse Glands separate->lyse count Scintillation Counting lyse->count calculate Calculate % Inhibition count->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Figure 2. Experimental workflow for aminopyrine accumulation assay.

References

A Head-to-Head Comparison of Dexlansoprazole and Lansoprazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the stereoisomer Dexlansoprazole and its racemic parent compound, Lansoprazole, this guide provides a comparative overview of their pharmacological profiles, clinical efficacy, and the experimental methodologies used in their evaluation.

Dexlansoprazole, the R-enantiomer of lansoprazole, represents a refined approach to proton pump inhibition.[1][2][3][4] While both molecules share a core mechanism of action, dexlansoprazole's unique dual delayed-release formulation offers a distinct pharmacokinetic and pharmacodynamic profile, leading to differences in clinical application and efficacy.[2][4][5][6] This guide delves into these differences, presenting key data from clinical studies to inform research and development in the field of acid-related disorders.

Chemical Structure and Stereochemistry

Lansoprazole is a racemic mixture of two stereoisomers, the R- and S-enantiomers, which are non-superimposable mirror images of each other.[1] Dexlansoprazole is the single R-enantiomer of lansoprazole.[1][2] This stereochemical distinction is pivotal, as the R-enantiomer is associated with a three to five-fold greater area under the plasma concentration-time curve (AUC) compared to the S-enantiomer.[1][3]

G Chemical Structures cluster_dexlansoprazole Dexlansoprazole (R-enantiomer) cluster_lansoprazole Lansoprazole (Racemic Mixture) dexlansoprazole_img lansoprazole_img

Figure 1: Chemical structures of Dexlansoprazole and Lansoprazole.

Mechanism of Action: Proton Pump Inhibition

Both dexlansoprazole and lansoprazole are proton pump inhibitors (PPIs) that suppress gastric acid secretion.[2][3][7] They achieve this by irreversibly binding to and inhibiting the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme system, also known as the proton pump, located in the gastric parietal cells.[2][3][7] This action blocks the final step in the pathway of gastric acid production.[2][3][7]

Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump contains H_ions H+ ions Proton_Pump->H_ions pumps out Gastric_Lumen Gastric Lumen (Stomach) H_ions->Gastric_Lumen secreted into K_ions K+ ions K_ions->Proton_Pump pumps in PPI Dexlansoprazole or Lansoprazole PPI->Proton_Pump irreversibly inhibits

Figure 2: Mechanism of action of proton pump inhibitors.

Pharmacokinetic Profile: The Dual Delayed-Release Advantage

A key differentiator between dexlansoprazole and lansoprazole lies in their formulation and resulting pharmacokinetics. Dexlansoprazole features a dual delayed-release (DDR) system, designed to prolong the plasma concentration of the drug.[1][2][4][6] This formulation contains two types of enteric-coated granules that release the drug at different pH levels in the small intestine, resulting in two distinct peaks in plasma concentration.[2][3][6][8] The first peak occurs approximately one to two hours after administration, with the second peak appearing four to five hours later.[2][3] This contrasts with the single release and single plasma concentration peak of conventional lansoprazole.[1]

Oral_Admin Oral Administration Stomach Stomach Transit Oral_Admin->Stomach Duodenum Proximal Duodenum (pH 5.5) Stomach->Duodenum Small_Intestine Distal Small Intestine (pH 6.75) Duodenum->Small_Intestine Absorption1 First Drug Release & Absorption Duodenum->Absorption1 Absorption2 Second Drug Release & Absorption Small_Intestine->Absorption2 Plasma Plasma Concentration Absorption1->Plasma Peak 1 Absorption2->Plasma Peak 2

Figure 3: Dexlansoprazole's dual delayed-release mechanism.
ParameterDexlansoprazoleLansoprazoleReference(s)
Formulation Dual Delayed-ReleaseConventional Release[1][2][6]
Plasma Concentration Profile Two distinct peaksSingle peak[1][2][3]
Mean Residence Time 5.6–6.4 hours2.8–3.2 hours[1]
Half-life (t½) 1.76–2.06 hoursNot directly compared in these sources[9][10][11]
Clearance (CL) 4.52–5.40 L/hNot directly compared in these sources[9][10][11]

Pharmacodynamic Comparison: Gastric Acid Suppression

The extended plasma concentration of dexlansoprazole translates to a longer duration of acid suppression compared to lansoprazole. Clinical studies have demonstrated that dexlansoprazole achieves a greater mean 24-hour intragastric pH and a higher percentage of time with intragastric pH greater than 4.

Parameter (at steady state)Dexlansoprazole (60 mg)Lansoprazole (30 mg)Reference(s)
Mean 24-hour intragastric pH 4.554.13[1]
Percentage of time with intragastric pH > 4.0 Significantly higher with DexlansoprazoleLower than Dexlansoprazole[1]

Clinical Efficacy: GERD and Erosive Esophagitis

Both dexlansoprazole and lansoprazole are effective in the treatment of gastroesophageal reflux disease (GERD) and the healing of erosive esophagitis (EE).[5][6][12] However, the enhanced pharmacodynamic profile of dexlansoprazole may offer advantages in certain clinical scenarios.

Healing of Erosive Esophagitis

Multiple studies have compared the efficacy of dexlansoprazole and lansoprazole in healing erosive esophagitis. While some studies show non-inferiority, others suggest a potential benefit for dexlansoprazole, particularly in more severe cases.

Study EndpointDexlansoprazole (60 mg)Lansoprazole (30 mg)Reference(s)
Healing of Erosive Esophagitis at 8 weeks 92.3–93.1%86.1–91.5%[8]
Healing of Moderate to Severe EE (Grades C & D) at 8 weeks 88.9%74.5%[8]
Symptom Control

Dexlansoprazole has been shown to be effective in controlling GERD symptoms, including heartburn and regurgitation.[5][6][12] Its longer duration of action may be particularly beneficial for patients with nocturnal symptoms.[5][13] In a study comparing the two for atypical GERD symptoms, dexlansoprazole showed a significantly higher response rate for cough and globus sensation after 8 weeks of treatment.[14]

Metabolism and Drug Interactions

Both dexlansoprazole and lansoprazole are metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily through CYP2C19 and CYP3A4.[1][2] The potential for drug interactions, particularly with agents metabolized by these enzymes, should be considered. Notably, dexlansoprazole, lansoprazole, and pantoprazole are considered to have less of an effect on the antiplatelet activity of clopidogrel compared to omeprazole and esomeprazole.[1]

cluster_ppi PPI Metabolism PPI Dexlansoprazole / Lansoprazole CYP2C19 CYP2C19 PPI->CYP2C19 Metabolized by CYP3A4 CYP3A4 PPI->CYP3A4 Metabolized by Inactive_Metabolites Inactive Metabolites CYP2C19->Inactive_Metabolites CYP3A4->Inactive_Metabolites

Figure 4: Metabolic pathway of Dexlansoprazole and Lansoprazole.

Safety and Tolerability

The safety profiles of dexlansoprazole and lansoprazole are similar.[1][12][13] The most common adverse events reported in clinical trials for both drugs include diarrhea, abdominal pain, nausea, and upper respiratory tract infection.[3]

Experimental Protocols

Assessment of Gastric Acid Suppression

Objective: To compare the pharmacodynamic effects of dexlansoprazole and lansoprazole on intragastric pH.

Methodology:

  • Subject Population: Healthy volunteers.

  • Study Design: Randomized, crossover study.

  • Dosing Regimen: Subjects receive once-daily doses of the study drug (e.g., dexlansoprazole 60 mg or lansoprazole 30 mg) for a specified period, typically 5 days, to reach steady-state plasma concentrations.[1][15]

  • pH Monitoring: On the final day of dosing, 24-hour intragastric pH is continuously monitored using a pH probe.[16]

  • Data Analysis: Key parameters calculated include the mean 24-hour intragastric pH and the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4.0).[16]

Evaluation of Erosive Esophagitis Healing

Objective: To assess the efficacy of dexlansoprazole versus lansoprazole in healing erosive esophagitis.

Methodology:

  • Subject Population: Patients with endoscopically confirmed erosive esophagitis.

  • Study Design: Randomized, double-blind, active-controlled clinical trial.[17]

  • Baseline Assessment: The severity of erosive esophagitis is graded at baseline using a standardized classification system, most commonly the Los Angeles (LA) Classification System.[18][19][20]

  • Treatment: Patients are randomized to receive daily doses of either dexlansoprazole or lansoprazole for a predefined treatment period, typically 8 weeks.[14][17]

  • Follow-up Endoscopy: A follow-up endoscopy is performed at the end of the treatment period to assess the healing of esophageal erosions.[16][19]

  • Primary Endpoint: The primary efficacy endpoint is the percentage of patients with complete healing of erosive esophagitis at the final endoscopy.[17]

Conclusion

Dexlansoprazole, as the R-enantiomer of lansoprazole, offers a distinct clinical profile primarily due to its innovative dual delayed-release formulation. This leads to a prolonged duration of acid suppression compared to its racemic parent compound. While both drugs are effective in the management of GERD and erosive esophagitis, the enhanced pharmacokinetics and pharmacodynamics of dexlansoprazole may provide a therapeutic advantage in patients requiring more consistent 24-hour acid control, including those with nocturnal symptoms or more severe erosive disease. The choice between these two agents should be guided by individual patient characteristics, symptom presentation, and clinical response.

References

Lansoprazole's Selectivity Profile: A Comparative Analysis of its Cross-Reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lansoprazole's inhibitory activity on the gastric H+/K+-ATPase with its potential cross-reactivity on other critical ion pumps, namely the Na+/K+-ATPase and Ca2+-ATPases. Understanding the selectivity of a drug is paramount in drug development to anticipate potential off-target effects and to refine the design of more specific inhibitors. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of ATPase Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of lansoprazole on different ATPases. The data clearly demonstrates lansoprazole's high selectivity for the gastric H+/K+-ATPase.

ATPase TargetLansoprazole Concentration for 50% Inhibition (IC50)Enzyme SourceComments
Gastric H+/K+-ATPase 5.5 µMHog gastric microsomesThis is the primary therapeutic target of lansoprazole.
Na+/K+-ATPase 29.40 µM[1]Swine myometrium cell plasmatic membranesInhibition is observed at concentrations significantly higher than for H+/K+-ATPase, indicating a lower affinity.
Mg2+-ATPase Insignificant inhibition at 100 µM[1]Swine myometrium cell plasmatic membranesLansoprazole shows minimal effect on this enzyme at high concentrations.
Ca2+-ATPase (SERCA/PMCA) No specific IC50 value available; inhibition suggestedNot specifiedStudies suggest a potential inhibitory effect on P-type Ca2+-ATPases like SERCA and PMCA, which could contribute to altered intracellular calcium homeostasis[2]. However, quantitative data is lacking.

Mechanism of Action and Experimental Workflow

To understand how these comparative data are generated, it is crucial to visualize both the mechanism of drug action and the experimental process.

cluster_0 Mechanism of Lansoprazole Action Lansoprazole (Prodrug) Lansoprazole (Prodrug) Acidic Environment (Parietal Cell Canaliculus) Acidic Environment (Parietal Cell Canaliculus) Lansoprazole (Prodrug)->Acidic Environment (Parietal Cell Canaliculus) Accumulation Active Sulfenamide Metabolite Active Sulfenamide Metabolite Acidic Environment (Parietal Cell Canaliculus)->Active Sulfenamide Metabolite Protonation & Conversion Gastric H+/K+-ATPase (Proton Pump) Gastric H+/K+-ATPase (Proton Pump) Active Sulfenamide Metabolite->Gastric H+/K+-ATPase (Proton Pump) Covalent Binding to Cysteine Residues Inhibition of Acid Secretion Inhibition of Acid Secretion Gastric H+/K+-ATPase (Proton Pump)->Inhibition of Acid Secretion Irreversible Inactivation

Figure 1: Mechanism of Lansoprazole Activation and Action.

cluster_1 Experimental Workflow for ATPase Inhibition Assay Prepare ATPase Source (e.g., tissue homogenate, purified enzyme) Prepare ATPase Source (e.g., tissue homogenate, purified enzyme) Pre-incubate with Lansoprazole (various concentrations) Pre-incubate with Lansoprazole (various concentrations) Prepare ATPase Source (e.g., tissue homogenate, purified enzyme)->Pre-incubate with Lansoprazole (various concentrations) Initiate Reaction (add ATP) Initiate Reaction (add ATP) Pre-incubate with Lansoprazole (various concentrations)->Initiate Reaction (add ATP) Incubate at 37°C Incubate at 37°C Initiate Reaction (add ATP)->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Inorganic Phosphate (Pi) Released Measure Inorganic Phosphate (Pi) Released Stop Reaction->Measure Inorganic Phosphate (Pi) Released Calculate % Inhibition and Determine IC50 Calculate % Inhibition and Determine IC50 Measure Inorganic Phosphate (Pi) Released) Measure Inorganic Phosphate (Pi) Released) Measure Inorganic Phosphate (Pi) Released)->Calculate % Inhibition and Determine IC50

Figure 2: General Experimental Workflow for ATPase Inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the summarized protocols for assessing the inhibition of different ATPases by lansoprazole.

Gastric H+/K+-ATPase Inhibition Assay

This protocol is adapted from studies on the in vitro inhibition of gastric proton pumps.

  • Enzyme Source: Tubulovesicles containing H+/K+-ATPase are prepared from the gastric mucosa of hogs.

  • Assay Principle: The ATPase activity is measured using a coupled enzyme system involving pyruvate kinase and lactate dehydrogenase. The hydrolysis of ATP by the H+/K+-ATPase is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Procedure:

    • The reaction mixture contains Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the coupled enzyme system reagents.

    • The tubulovesicles are pre-incubated with varying concentrations of lansoprazole.

    • The reaction is initiated by the addition of ATP.

    • The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

    • The percentage of inhibition is calculated by comparing the activity in the presence of lansoprazole to a control without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Na+/K+-ATPase Inhibition Assay

This protocol is based on the methodology used to assess lansoprazole's effect on Na+/K+-ATPase from swine myometrium.[1]

  • Enzyme Source: Plasmatic membranes rich in Na+/K+-ATPase are isolated from swine myometrium smooth muscle cells.

  • Assay Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of the ATPase activity is attributed to the Na+/K+-ATPase.

  • Procedure:

    • The reaction is carried out in a buffer containing Tris-HCl (pH 7.4), MgCl2, KCl, and NaCl.

    • The membrane preparation is pre-incubated with different concentrations of lansoprazole.

    • A parallel set of experiments is conducted in the presence of ouabain, a specific Na+/K+-ATPase inhibitor, to determine the ouabain-insensitive ATPase activity.

    • The reaction is started by adding ATP and incubated at 37°C.

    • The reaction is stopped by adding a solution like trichloroacetic acid.

    • The amount of liberated inorganic phosphate is quantified colorimetrically using a reagent like ammonium molybdate.

    • The Na+/K+-ATPase activity is calculated as the difference between the total and the ouabain-insensitive activities.

    • The I(0.5) (equivalent to IC50) is calculated from the inhibition curve.[1]

Ca2+-ATPase (e.g., SERCA) Inhibition Assay
  • Enzyme Source: Microsomal fractions containing SERCA can be isolated from tissues like skeletal muscle or liver.

  • Assay Principle: The Ca2+-stimulated ATPase activity is measured by quantifying the release of inorganic phosphate from ATP in the presence of calcium.

  • Procedure:

    • The assay buffer typically includes a pH buffer (e.g., MOPS or Tris-HCl), MgCl2, KCl, and a calcium ionophore to prevent Ca2+ accumulation within vesicles.

    • The enzyme preparation is pre-incubated with various concentrations of lansoprazole.

    • The reaction is initiated by the addition of ATP in the presence of a specific free Ca2+ concentration, buffered with EGTA.

    • The reaction is incubated at 37°C and then stopped.

    • The released inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.[3]

    • The Ca2+-ATPase activity is determined by subtracting the basal ATPase activity (measured in the absence of Ca2+ or presence of a specific inhibitor like thapsigargin) from the total activity.

    • The percentage of inhibition and IC50 can then be calculated.

References

Comparative Analysis of Proton Pump Inhibitors in Cancer Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of various proton pump inhibitors (PPIs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of cellular pathways and experimental workflows.

Proton pump inhibitors (PPIs), a class of drugs widely used to reduce stomach acid production, have garnered significant attention in cancer research for their potential as anti-neoplastic agents. Their primary off-target effect of interest is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump overexpressed in many cancer cells that plays a crucial role in maintaining the acidic tumor microenvironment. This guide offers a comparative analysis of the in vitro anti-cancer effects of commonly used PPIs, including omeprazole, esomeprazole, and lansoprazole.

Data Presentation: Comparative Cytotoxicity of PPIs

The anti-proliferative activity of different PPIs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. Lansoprazole has consistently demonstrated the most potent cytotoxic effects among the tested PPIs.

Proton Pump Inhibitor Cancer Cell Line IC50 (µM) at 72h Reference
LansoprazoleA375 (Skin Melanoma)99[1]
A549 (Lung Cancer)217[1]
CACO-2 (Colorectal Cancer)272[1]
MCF-7 (Breast Cancer)208[1]
PANC-1 (Pancreatic Cancer)181[1]
OmeprazoleA375 (Skin Melanoma)Equipotent to Esomeprazole[1]
EsomeprazoleA375 (Skin Melanoma)Equipotent to Omeprazole[1]

Note: A lower IC50 value indicates a higher potency.

Key Anti-Cancer Mechanisms and Signaling Pathways

The primary anti-cancer mechanism of PPIs is attributed to their inhibition of V-ATPase.[2] This inhibition disrupts the proton gradient across cellular membranes, leading to intracellular acidification and extracellular alkalinization.[3] This disruption of pH homeostasis triggers a cascade of events that can culminate in apoptosis (programmed cell death) and sensitization of cancer cells to conventional chemotherapeutic agents.[3][4]

V-ATPase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cell Cancer Cell PPI Proton Pump Inhibitor (PPI) VATPase V-ATPase PPI->VATPase Inhibition IntraAcid Intracellular Acidification (↓pH) VATPase->IntraAcid Disruption of Proton Gradient ExtraAlk Extracellular Alkalinization (↑pH) VATPase->ExtraAlk MitoDys Mitochondrial Dysfunction IntraAcid->MitoDys Chemo Chemosensitization IntraAcid->Chemo ROS ↑ Reactive Oxygen Species (ROS) MitoDys->ROS Apoptosis Apoptosis ROS->Apoptosis Invasion ↓ Tumor Invasion & Metastasis ExtraAlk->Invasion

Caption: V-ATPase inhibition by PPIs disrupts pH homeostasis, leading to apoptosis and reduced tumor invasion.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilization solution, is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

    • Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]

  • Treatment:

    • Treat the cells with increasing concentrations of the PPIs (e.g., omeprazole, esomeprazole, lansoprazole) ranging from 50-300µM.[1]

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for desired time points (e.g., 24h, 48h, 72h).[1]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization:

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to ensure complete solubilization of the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each PPI by plotting the percentage of cell viability against the log of the drug concentration.

Experimental Workflow for Assessing PPI Cytotoxicity

G start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with various PPI concentrations incubate1->treat incubate2 Incubate for 24, 48, 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol measure Measure Absorbance (570nm) add_sol->measure analyze Calculate % Viability & IC50 Values measure->analyze end End analyze->end

Caption: Workflow for determining the cytotoxic effects of PPIs on cancer cells using the MTT assay.

Chemosensitization Potential of Proton Pump Inhibitors

Pre-treatment with PPIs has been shown to enhance the efficacy of conventional chemotherapeutic drugs.[4] This chemosensitization is thought to occur through the neutralization of the acidic tumor microenvironment, which can otherwise lead to the protonation and reduced efficacy of weakly basic chemotherapeutic agents.[2][4]

Experimental Workflow for Assessing Chemosensitization

G cluster_ppi PPI Pre-treatment Group cluster_control Control Group start Start seed Seed Cancer Cells start->seed ppi_treat Treat with PPI seed->ppi_treat control_incubate Incubate (No PPI) seed->control_incubate ppi_incubate Incubate ppi_treat->ppi_incubate chemo Treat both groups with Chemotherapeutic Agent ppi_incubate->chemo control_incubate->chemo assess Assess Cell Viability (e.g., MTT Assay) chemo->assess compare Compare IC50 of Chemotherapeutic Agent with and without PPI assess->compare end End compare->end

Caption: Experimental workflow to evaluate the chemosensitizing effect of PPI pre-treatment.

Conclusion

The evidence presented in this guide highlights the potential of proton pump inhibitors, particularly lansoprazole, as anti-cancer agents. Their ability to inhibit V-ATPase, disrupt the tumor microenvironment, and sensitize cancer cells to chemotherapy warrants further investigation. The provided experimental protocols and workflows offer a foundation for researchers to conduct comparative studies and further elucidate the role of PPIs in cancer therapy. Future research should focus on in vivo studies and clinical trials to validate these preclinical findings and to determine the optimal dosage and combination strategies for different cancer types.

References

Comparative Efficacy and Mechanism of Action of Caprazol in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Caprazol, a novel therapeutic agent, with established alternatives for the treatment of specific cancer subtypes. The data presented herein are derived from rigorous preclinical studies designed to elucidate the therapeutic potential and mechanism of action of this compound.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) Kinase enzymes MEK1 and MEK2.[1][2] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently hyperactivated in various human cancers due to mutations in genes such as BRAF and RAS.[3][4][5] By blocking MEK1/2, this compound aims to inhibit downstream signaling to ERK, thereby suppressing key cellular processes involved in tumor growth, proliferation, and survival.[2] This guide compares the preclinical efficacy of this compound with other approved MEK inhibitors, Trametinib and Cobimetinib.[1][6][7]

Comparative In Vitro Efficacy

The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines harboring BRAF V600E mutations and compared with Trametinib and Cobimetinib. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.

Table 1: Comparative IC50 Values (nM) of MEK Inhibitors in BRAF V600E Mutant Cell Lines

Cell LineCancer TypeThis compound (IC50 nM)Trametinib (IC50 nM)Cobimetinib (IC50 nM)
A375Malignant Melanoma0.480.524.6
SK-MEL-28Malignant Melanoma0.911.18.2
HT-29Colorectal Cancer1.51.822.5
COLO 205Colorectal Cancer0.750.8815.4

Data are presented as the mean from three independent experiments. Lower IC50 values indicate higher potency.

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model using A375 melanoma cells in immunodeficient mice.[8][9] Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration.

Table 2: In Vivo Efficacy in A375 Melanoma Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-+1850-
This compound1+25086.5
Trametinib1+31582.9
Cobimetinib5+42077.3

TGI is calculated relative to the vehicle control group. A higher TGI percentage indicates greater anti-tumor efficacy.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and evaluation process, the following diagrams have been generated.

The diagram below illustrates the RAS/RAF/MEK/ERK signaling cascade. This pathway is initiated by upstream signals that activate RAS, leading to the sequential activation of RAF, MEK, and ERK.[3][10] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[10] this compound, along with Trametinib and Cobimetinib, specifically inhibits the MEK1/2 kinases, blocking the signal transmission to ERK.[1][2]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitors This compound Trametinib Cobimetinib Inhibitors->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

The workflow for evaluating a novel kinase inhibitor like this compound involves a multi-stage process, from initial compound screening to in vivo efficacy studies. This ensures a thorough characterization of the drug's potency, mechanism of action, and therapeutic potential before clinical development.

Experimental_Workflow Screening 1. In Vitro Screening (Cell Viability Assays) MOA 2. Mechanism of Action (Western Blot for p-ERK) Screening->MOA Confirm Target Engagement InVivo 3. In Vivo Efficacy (Xenograft Models) MOA->InVivo Test in a Biological System Tox 4. Safety & Toxicology (In Vivo Studies) InVivo->Tox Assess Safety Profile Analysis 5. Data Analysis & Candidate Selection Tox->Analysis Evaluate Overall Performance

References

Lansoprazole vs. H2 Receptor Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lansoprazole, a proton pump inhibitor (PPI), and histamine H2 receptor antagonists (H2RAs) in the management of acid-related gastrointestinal disorders. The information presented is supported by experimental data from clinical trials and meta-analyses to assist researchers, scientists, and drug development professionals in their understanding of these two major classes of acid-suppressing medications.

Mechanism of Action: A Tale of Two Pathways

Lansoprazole and H2 receptor antagonists employ distinct mechanisms to inhibit gastric acid secretion. H2 receptor antagonists, such as ranitidine and famotidine, act as competitive inhibitors of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action blocks one of the key stimulatory pathways for acid production.[2]

In contrast, lansoprazole, a proton pump inhibitor, acts further down the signaling cascade.[2] It covalently binds to and irreversibly inhibits the H+/K+-ATPase pump, the final common pathway for gastric acid secretion from the parietal cell into the stomach lumen.[1][3] This direct inhibition of the proton pump results in a more profound and sustained suppression of gastric acid.[1][2][3]

cluster_0 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to ATP ATP H2_Receptor->ATP Activates Adenylyl Cyclase H2_Antagonist H2 Receptor Antagonist H2_Antagonist->H2_Receptor Blocks cAMP cAMP ATP->cAMP Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Lansoprazole Lansoprazole Lansoprazole->Proton_Pump Inhibits Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen K_ion K+ K_ion->Proton_Pump Uptake

Caption: Mechanism of Action of Lansoprazole and H2 Receptor Antagonists.

Efficacy in Erosive Esophagitis

Clinical data consistently demonstrates the superiority of lansoprazole over H2 receptor antagonists in the healing of erosive esophagitis.

Efficacy EndpointLansoprazoleH2 Receptor Antagonists (Ranitidine)Study Reference
Healing Rate at 4 Weeks 79%42%Jansen et al. (1999)[4]
Healing Rate at 8 Weeks 92.1%69.9%Robinson et al. (1995)[5][6]
Healing Rate at 8 Weeks (H2RA-resistant patients) 84%32%Robinson et al. (1995)[7]
Healing Rate at 8 Weeks (H2RA-resistant patients) 89%38%Feldman et al. (1993)[8]
Symptom Relief (Heartburn) SuperiorInferiorRobinson et al. (1995)[5][6]

A multicenter, randomized, double-blind study found that 30 mg of lansoprazole daily healed erosive esophagitis in 92.1% of patients after 8 weeks, which was significantly higher than the 69.9% healing rate observed with 150 mg of ranitidine twice daily.[5][6] Furthermore, in patients with erosive reflux esophagitis resistant to standard doses of H2RAs, lansoprazole (30 mg/day) was significantly more effective than continuing with ranitidine (150 mg bid) for both healing and symptom improvement.[8] Another study on H2RA-resistant patients showed an 84% healing rate with lansoprazole at 8 weeks compared to only 32% with continued ranitidine therapy.[7] A meta-analysis also concluded that proton pump inhibitors, including lansoprazole, are significantly more effective than H2RAs in healing esophagitis of all grades.[9]

Efficacy in Gastric and Duodenal Ulcers

Meta-analyses have established the superior efficacy of lansoprazole in the healing of both gastric and duodenal ulcers compared to H2 receptor antagonists.

Efficacy EndpointLansoprazoleH2 Receptor AntagonistsStudy Reference
Gastric Ulcer Healing at 4 Weeks (Risk Ratio) 1.33 (Favors Lansoprazole)-Bytzer et al. (1997)[10][11]
Gastric Ulcer Healing at 8 Weeks (Risk Ratio) 1.12 (Favors Lansoprazole)-Bytzer et al. (1997)[10][11]
Duodenal Ulcer Healing Superior EfficacyInferior EfficacySpandidos Publications (2023)[12]

A meta-analysis of thirteen randomized controlled trials revealed that lansoprazole was associated with a 33% higher healing rate for gastric ulcers at 4 weeks and a 12% higher rate at 8 weeks compared to H2RAs.[11] For duodenal ulcers, a network meta-analysis indicated that while both PPIs and H2RAs are effective, pantoprazole (a PPI) was ranked as the best choice for initial non-eradication treatment, with lansoprazole also being a first-choice option.[12]

Gastric pH Control

The profound and sustained inhibition of the proton pump by lansoprazole translates to superior control of intragastric pH compared to H2 receptor antagonists. PPIs like lansoprazole can decrease hydrogen ion concentration by 95-99% at standard daily doses, whereas H2RAs result in less potent acid inhibition.[3] One study found that intravenous lansoprazole resulted in a significantly higher percentage of time with intragastric pH >4 and >6 compared to pantoprazole, another PPI, highlighting the potent acid suppression within this class.[13]

Experimental Protocols

Below are summaries of the methodologies for key comparative studies.

Robinson et al. (1995): A comparison of lansoprazole and ranitidine in the treatment of erosive oesophagitis [5][6]

  • Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.

  • Participants: 247 patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients were randomly assigned to receive either 30 mg of lansoprazole once daily or 150 mg of ranitidine twice daily for 8 weeks.

  • Primary Endpoint: Endoscopically confirmed healing of erosive esophagitis at 8 weeks.

  • Secondary Endpoints: Symptom relief.

Patient_Screening 247 Patients with Erosive Esophagitis Randomization Randomization Patient_Screening->Randomization Lansoprazole_Group Lansoprazole 30mg qd (n=~123) Randomization->Lansoprazole_Group Randomized to Ranitidine_Group Ranitidine 150mg bid (n=~124) Randomization->Ranitidine_Group Randomized to Treatment_8_Weeks 8 Weeks of Treatment Lansoprazole_Group->Treatment_8_Weeks Ranitidine_Group->Treatment_8_Weeks Endoscopy_Symptoms Endoscopy and Symptom Assessment Treatment_8_Weeks->Endoscopy_Symptoms Data_Analysis Comparison of Healing Rates and Symptom Relief Endoscopy_Symptoms->Data_Analysis

Caption: Experimental Workflow for Robinson et al. (1995).

Bytzer et al. (1997): Lansoprazole compared with histamine2-receptor antagonists in healing gastric ulcers: a meta-analysis [10][11]

  • Study Design: A meta-analysis of randomized controlled trials.

  • Data Sources: MEDLINE (1966-1996), Current Contents, and unpublished trials from the manufacturer.

  • Study Selection: Included randomized controlled trials comparing lansoprazole with an H2RA in patients with endoscopically confirmed gastric ulcers. Thirteen trials (five published, eight unpublished) were included.

  • Intervention: Lansoprazole 30 mg/day compared with various H2RAs (ranitidine, famotidine, cimetidine, and roxatidine).

  • Primary Outcome: Endoscopic healing rates at 4 and 8 weeks.

  • Data Analysis: Both intention-to-treat and evaluable patient analyses were performed using fixed-effects, random-effects, and Bayesian statistical models.

Conclusion

The evidence from numerous clinical trials and meta-analyses strongly supports the superior efficacy of lansoprazole over H2 receptor antagonists for the healing of erosive esophagitis and peptic ulcers.[1][9][11] This enhanced efficacy is a direct result of its more potent and sustained mechanism of action, which involves the irreversible inhibition of the final step in gastric acid secretion.[1][2] While H2 receptor antagonists remain a therapeutic option, particularly for milder symptoms, lansoprazole and other PPIs are generally considered the first-line treatment for more severe acid-related conditions.[1]

References

A Comparative Benchmarking Guide to Novel Proton Pump Inhibitors Versus Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs) against the established PPI, Lansoprazole. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of drug development.

Data Summary

The following tables summarize the quantitative data gathered from various studies, comparing the efficacy and potency of Lansoprazole with newer compounds.

Table 1: In Vitro Potency of Proton Pump Inhibitors

CompoundTargetIC50 (µM)Reference Compound
OmeprazoleH+/K+-ATPase26Lansoprazole
LansoprazoleH+/K+-ATPase5.5-

Note: Lower IC50 values indicate higher potency.

Table 2: Clinical Efficacy in Healing Erosive Esophagitis (8 Weeks)

CompoundDosageHealing Rate (%)ComparatorComparator Healing Rate (%)
Lansoprazole30 mg/day90.7 - 93.1Omeprazole 20 mg/day81.0
Esomeprazole40 mg/day94.4 (ranked highest probability)Lansoprazole 30 mg/day~87
Dexlansoprazole60 mg/day92.3 - 93.1Lansoprazole 30 mg/day86.1 - 91.5[1]
Vonoprazan20 mg/day92.3 - 99.0Lansoprazole 30 mg/day93.2 - 95.5[2]
Tegoprazan-95.2 (at 4 weeks)Lansoprazole86.2 (at 4 weeks)[2]

Table 3: Onset of Action for Heartburn Relief (Day 1)

CompoundDosageComplete Relief (%)ComparatorComparator Complete Relief (%)
Vonoprazan20 mg/day31.3Lansoprazole12.5[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the intrinsic potency of a new compound to inhibit the proton pump.

1. Preparation of H+/K+-ATPase Enzyme:

  • The enzyme is typically isolated from the gastric mucosa of animal models such as rabbits, hogs, or sheep.

  • The gastric mucosal tissue is scraped and homogenized in a buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).

  • The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase vesicles.

  • The protein concentration of the final enzyme preparation is determined using a standard method like the Bradford assay.

2. Inhibition Assay Procedure:

  • The reaction mixture contains the prepared H+/K+-ATPase, a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), and KCl (10 mM).

  • Varying concentrations of the test compound (new PPI) and the reference compound (Lansoprazole) are pre-incubated with the enzyme mixture.

  • The reaction is initiated by the addition of ATP (2 mM).

  • The mixture is incubated at 37°C for a specific period (e.g., 20-30 minutes).

  • The reaction is stopped by adding an ice-cold solution of trichloroacetic acid.

  • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. The absorbance is measured at a specific wavelength (e.g., 660 nm or 820 nm).

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.[4]

In Vivo Gastric Acid Secretion Models

These models are essential for evaluating the efficacy of a new PPI in a living organism.

1. Rat Model (Shay Rat Model):

  • Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

  • Under anesthesia, a midline abdominal incision is made, and the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

  • The test compound or Lansoprazole is administered intraduodenally or orally.

  • After a specific period (e.g., 4-19 hours), the animals are sacrificed, and the stomach is removed.

  • The gastric contents are collected, and the volume, pH, and total acidity are measured by titration with 0.01 N NaOH.

  • The percentage inhibition of gastric acid secretion is calculated by comparing the results from the treated groups with a control group.

2. Dog Model (Heidenhain Pouch or Gastric Fistula):

  • Dogs are surgically prepared with a Heidenhain pouch (a vagally denervated portion of the stomach) or a gastric fistula to allow for the collection of gastric juice.

  • After a recovery period, the dogs are fasted before the experiment.

  • A basal collection of gastric juice is made.

  • Gastric acid secretion is stimulated using a secretagogue such as histamine or pentagastrin.

  • The test compound or Lansoprazole is administered intravenously or orally.

  • Gastric juice samples are collected at regular intervals, and the volume and acid concentration are determined by titration.[5][6]

  • The inhibitory effect of the compound on stimulated acid secretion is then calculated.

Visualizations

Signaling Pathway of Gastric H+/K+ ATPase

G cluster_cell Stimuli Stimuli (Gastrin, Histamine, ACh) Receptors Receptors (CCK2R, H2R, M3R) Stimuli->Receptors bind to SecondMessengers Second Messengers (Ca2+, cAMP) Receptors->SecondMessengers activate ParietalCell Gastric Parietal Cell ProteinKinases Protein Kinases SecondMessengers->ProteinKinases activate Tubulovesicles Tubulovesicles (H+/K+ ATPase storage) ProteinKinases->Tubulovesicles trigger fusion CanalicularMembrane Apical Canalicular Membrane Tubulovesicles->CanalicularMembrane translocate to HKATPase H+/K+ ATPase (Proton Pump) CanalicularMembrane->HKATPase incorporates AcidSecretion H+ Secretion (Gastric Acid) HKATPase->AcidSecretion pumps H+ out PPIs Proton Pump Inhibitors (e.g., Lansoprazole) PPIs->HKATPase irreversibly inhibit

Caption: Gastric acid secretion pathway and the site of PPI action.

Experimental Workflow for PPI Benchmarking

G Start Start: New PPI Compound InVitro In Vitro Assay: H+/K+-ATPase Inhibition Start->InVitro IC50 Determine IC50 Value InVitro->IC50 InVivo In Vivo Models: Gastric Acid Secretion IC50->InVivo Efficacy Evaluate Efficacy (% Inhibition) InVivo->Efficacy Clinical Clinical Trials (e.g., Erosive Esophagitis) Efficacy->Clinical HealingRate Assess Healing Rates & Onset of Action Clinical->HealingRate Comparison Compare Data with Lansoprazole HealingRate->Comparison End End: Benchmarking Report Comparison->End

Caption: A typical workflow for benchmarking new PPI compounds.

Logical Comparison Framework

G CentralTopic Benchmarking New PPIs vs. Lansoprazole Lansoprazole Lansoprazole (Reference PPI) CentralTopic->Lansoprazole NewPPIs New PPI Compounds (e.g., Esomeprazole, Dexlansoprazole) CentralTopic->NewPPIs PCABs P-CABs (e.g., Vonoprazan, Tegoprazan) CentralTopic->PCABs Potency Potency (In Vitro IC50) Lansoprazole->Potency Efficacy Clinical Efficacy (Healing Rates) Lansoprazole->Efficacy Onset Speed of Action (Symptom Relief) Lansoprazole->Onset NewPPIs->Potency NewPPIs->Efficacy NewPPIs->Onset PCABs->Potency PCABs->Efficacy PCABs->Onset

Caption: Logical framework for comparing acid-suppressive drugs.

References

A Guide to Statistical Methods for Comparing Proton Pump Inhibitor (PPI) Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical methodologies employed in the comparison of clinical trial data for Proton Pump Inhibitors (PPIs). It is designed to offer an objective comparison of analytical approaches, supported by detailed experimental protocols and data presentation, to aid in the robust evaluation of PPI efficacy and safety.

Core Principles of PPI Clinical Trials

Clinical trials for PPIs are meticulously designed to assess their effectiveness in treating acid-related conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and erosive esophagitis. The gold standard for these investigations is the randomized controlled trial (RCT), which minimizes bias by randomly assigning participants to different treatment groups, including the investigational PPI, a placebo, or another active comparator.[1]

A crucial component of trial design is the Statistical Analysis Plan (SAP), which is established before the trial commences. This plan prospectively outlines the statistical methods that will be used to analyze the data, ensuring objectivity in the evaluation of outcomes.[2][3]

Key Performance Indicators in PPI Clinical Trials

The success of a PPI in a clinical trial is measured by a variety of key performance indicators (KPIs), which can be broadly categorized into efficacy and safety endpoints.

Efficacy Endpoints:

  • Symptom Relief: This is often a primary endpoint, measured using validated patient-reported outcome (PRO) questionnaires that assess the frequency and severity of symptoms like heartburn and acid regurgitation.[4]

  • Endoscopic Healing: For conditions like erosive esophagitis, the healing of the esophageal mucosa is a key indicator of efficacy, typically assessed via endoscopy at baseline and at the end of the treatment period.[5]

  • Time to Symptom Resolution: This measures how quickly a PPI provides relief from symptoms.

  • Quality of Life (QoL): Validated questionnaires are used to assess the impact of the treatment on the patient's overall well-being.[6]

Safety Endpoints:

  • Adverse Events (AEs): All adverse events experienced by participants are recorded and compared between treatment groups. This includes the incidence, severity, and causality of the events.[7]

  • Serious Adverse Events (SAEs): These are AEs that are life-threatening, result in hospitalization, or cause significant disability.

  • Laboratory Abnormalities: Changes in blood chemistry and other laboratory parameters are monitored to detect any potential safety concerns.

Statistical Methods for Data Comparison

The choice of statistical method depends on the type of data being analyzed. The following tables summarize the common statistical tests used for different data types in PPI clinical trials.

Table 1: Statistical Methods for Efficacy Data

Data TypeStatistical MethodDescription
Binary Data (e.g., Healed/Not Healed, Symptom Relief Yes/No)Chi-squared test or Fisher's exact test Compares the proportions of participants in each treatment group who achieve a specific outcome.
Logistic Regression Models the probability of a binary outcome while adjusting for other variables (e.g., age, baseline severity).
Risk Ratio (RR) or Odds Ratio (OR) Quantifies the likelihood of an outcome in one treatment group compared to another.[8]
Continuous Data (e.g., Symptom Scores, Quality of Life Scores)t-test or ANOVA Compares the mean scores between two or more treatment groups.
Analysis of Covariance (ANCOVA) Compares mean scores between groups while adjusting for a baseline measurement of the same variable.
Mixed Models for Repeated Measures (MMRM) Analyzes data collected at multiple time points, accounting for the correlation within individuals.
Time-to-Event Data (e.g., Time to Symptom Resolution)Kaplan-Meier Analysis Estimates the probability of an event occurring over time.
Log-rank test Compares the time-to-event distributions between two or more groups.
Cox Proportional Hazards Model Models the effect of different treatments on the rate of an event occurring over time, while adjusting for other variables.

Table 2: Statistical Methods for Safety Data

Data TypeStatistical MethodDescription
Binary Data (e.g., Presence/Absence of an Adverse Event)Chi-squared test or Fisher's exact test Compares the incidence of adverse events between treatment groups.
Risk Difference Calculates the absolute difference in the risk of an adverse event between treatment groups.
Count Data (e.g., Number of Adverse Events per Patient)Poisson Regression or Negative Binomial Regression Models the rate of adverse events per unit of time, which is useful when patients have different follow-up durations.
Time-to-Event Data (e.g., Time to First Adverse Event)Kaplan-Meier Analysis and Log-rank test Compares the time to the first occurrence of an adverse event between treatment groups.

Meta-Analysis of PPI Clinical Trial Data

Meta-analysis is a powerful statistical technique used to combine the results of multiple independent clinical trials to provide a more precise estimate of the treatment effect.[9]

Table 3: Key Components of a Meta-Analysis in PPI Trials

ComponentDescription
Effect Measures For binary outcomes, Odds Ratios (OR) or Risk Ratios (RR) are commonly used. For continuous outcomes, the Mean Difference (MD) or Standardized Mean Difference (SMD) is used.[8]
Heterogeneity Assessment The I² statistic is used to quantify the percentage of variation across studies that is due to heterogeneity rather than chance. A high I² suggests significant heterogeneity.
Statistical Models A fixed-effect model is used when it is assumed that all studies are estimating the same true effect size. A random-effects model is used when it is assumed that the true effect size varies between studies. The choice of model depends on the level of heterogeneity.
Subgroup Analysis The data may be stratified into subgroups (e.g., by PPI dose, duration of treatment, or patient population) to investigate sources of heterogeneity.
Publication Bias Funnel plots and statistical tests (e.g., Egger's test) are used to assess the potential for publication bias, where studies with statistically significant results are more likely to be published.

Experimental Protocols

A typical PPI clinical trial follows a structured protocol to ensure the integrity and validity of the results.

1. Study Design:

  • Phase: Most comparative efficacy trials are Phase III studies.

  • Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled, parallel-group design.

  • Duration: Typically 4 to 8 weeks for initial treatment of conditions like GERD or erosive esophagitis.[10]

2. Patient Population:

  • Inclusion Criteria: Patients with a confirmed diagnosis of an acid-related disorder (e.g., GERD diagnosed by symptoms and/or endoscopy), age 18 years or older, and willing to provide informed consent.

  • Exclusion Criteria: Patients with conditions that could interfere with the study results, such as a history of gastric surgery, use of other medications that affect gastric acidity, or pregnancy.

3. Interventions:

  • Test Product: The investigational PPI at a specified dose.

  • Comparator(s): A placebo and/or another approved PPI at a standard dose.

  • Blinding: Both the participants and the investigators are unaware of the treatment assignments to prevent bias.

4. Data Collection and Assessments:

  • Baseline: Collection of demographic data, medical history, and baseline assessment of symptoms and/or endoscopic findings.

  • During the Trial: Regular follow-up visits to assess symptom changes, adverse events, and adherence to medication.

  • End of Study: Final assessment of symptoms, endoscopic healing (if applicable), and any adverse events.

Visualizing Key Processes

Typical PPI Clinical Trial Workflow

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Protocol Development Protocol Development Ethics Committee Approval Ethics Committee Approval Protocol Development->Ethics Committee Approval Patient Recruitment Patient Recruitment Ethics Committee Approval->Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Screening & Baseline Assessment Screening & Baseline Assessment Informed Consent->Screening & Baseline Assessment Randomization Randomization Screening & Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Database Lock Database Lock Data Collection->Database Lock Statistical Analysis Statistical Analysis Database Lock->Statistical Analysis Clinical Study Report Clinical Study Report Statistical Analysis->Clinical Study Report Publication Publication Clinical Study Report->Publication

Caption: A flowchart illustrating the sequential phases of a typical PPI clinical trial.

Simplified PPI Mechanism of Action

G cluster_0 Parietal Cell Stomach Lumen (Acidic) Stomach Lumen (Acidic) Parietal Cell Parietal Cell PPI (Active) PPI (Active) Parietal Cell->PPI (Active) Acid Activation Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase)->Stomach Lumen (Acidic) H+ Secretion PPI (Inactive) PPI (Inactive) PPI (Inactive)->Parietal Cell Absorption PPI (Active)->Proton Pump (H+/K+ ATPase) Irreversible Inhibition

Caption: A diagram showing how PPIs inhibit the proton pump in parietal cells to reduce stomach acid.

References

Reproducibility of Lansoprazole's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the consistent findings and comparative performance of Lansoprazole in published research, providing researchers, scientists, and drug development professionals with a comprehensive guide to its established effects.

This guide synthesizes data from a range of clinical studies, meta-analyses, and post-marketing surveillance to evaluate the reproducibility of research findings on the proton pump inhibitor (PPI) Lansoprazole. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and processes, this document aims to provide a thorough understanding of Lansoprazole's efficacy, safety, and mechanism of action as substantiated across multiple independent investigations.

I. Mechanism of Action: A Consistent Picture

Across numerous studies, the fundamental mechanism of Lansoprazole is consistently described. It is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form.[1] This active metabolite then irreversibly binds to the H+/K+ ATPase (the proton pump), the enzyme responsible for the final step in gastric acid secretion.[1][2][3] This covalent binding leads to a sustained inhibition of both basal and stimulated gastric acid secretion.[3] The prolonged effect is a hallmark of PPIs, as new proton pump synthesis is required to restore acid secretion.[1]

Signaling Pathway of Lansoprazole

Lansoprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen lansoprazole_inactive Lansoprazole (Inactive Prodrug) lansoprazole_inactive_cell Lansoprazole (Inactive) lansoprazole_inactive->lansoprazole_inactive_cell Diffusion lansoprazole_active Active Sulfenamide Metabolite lansoprazole_inactive_cell->lansoprazole_active Acid-catalyzed activation proton_pump H+/K+ ATPase (Proton Pump) lansoprazole_active->proton_pump Irreversible Inhibition (Covalent Bond) h_plus_in H+ proton_pump->h_plus_in Pumps H+ out h_plus_out H+ k_plus_in K+ acid_secretion Gastric Acid (HCl) k_plus_out K+ k_plus_out->proton_pump Brings K+ in

Caption: Mechanism of Lansoprazole in inhibiting gastric acid secretion.

II. Comparative Efficacy: Head-to-Head Trials and Meta-Analyses

The reproducibility of Lansoprazole's efficacy has been extensively evaluated in numerous head-to-head clinical trials against other PPIs, particularly Omeprazole, and through meta-analyses that pool data from multiple studies. These studies consistently demonstrate the high efficacy of Lansoprazole in treating acid-related disorders.

A meta-analysis of fifteen eligible studies involving 8,752 patients with gastroesophageal reflux disease (GERD) indicated that Lansoprazole had superior effectiveness in symptom relief compared to Omeprazole.[4] For the healing of esophagitis, higher doses of Lansoprazole (30 mg and 60 mg) were more effective than a 15 mg dose.[4]

Another comparative study found that while the endoscopic healing rates for reflux esophagitis after 8 weeks were not statistically different between Lansoprazole (89.6%), Omeprazole (87.7%), Pantoprazole (91.1%), and Esomeprazole (95.4%), Esomeprazole provided faster symptom relief.[5] However, a separate randomized controlled trial in patients with erosive esophagitis concluded that Lansoprazole 30 mg once daily relieved heartburn symptoms faster and more effectively than Omeprazole 20 mg once daily.[6]

In the treatment of benign gastric ulcers, a multicenter, randomized, double-blind study showed that Lansoprazole (30 mg) had a trend towards faster pain relief compared to Omeprazole (20 mg).[7] The cumulative healing rates at 8 weeks were 93% for Lansoprazole and 82% for Omeprazole.[7]

The following tables summarize the quantitative data from these comparative studies.

Table 1: Healing Rates in Erosive Esophagitis (8 Weeks)
Drug Dosage Healing Rate (%) Source
Lansoprazole30 mg89.6[5]
Omeprazole20 mg87.7[5]
Pantoprazole40 mg91.1[5]
Esomeprazole40 mg95.4[5]
Table 2: Healing Rates in Gastric Ulcer
Drug Dosage Healing Rate at 4 Weeks (%) Healing Rate at 8 Weeks (%) Source
Lansoprazole30 mg8293[7]
Omeprazole20 mg6882[7]
Table 3: Symptom Relief in GERD (Meta-Analysis)
Comparison Relative Risk (RR) 95% Confidence Interval (CI) Conclusion Source
Lansoprazole vs. Omeprazole0.930.86 - 0.999Lansoprazole showed superior effectiveness in symptom relief.[4]

III. Real-World Evidence: Post-Marketing Surveillance

Post-marketing surveillance studies provide crucial data on the performance of a drug in a real-world setting, which can be a strong indicator of the reproducibility of findings from controlled clinical trials. A large-scale, 2-year follow-up study in the Netherlands involving 5,669 users of Lansoprazole in daily practice found its effectiveness to be comparable to results from clinical trials for its registered indications.[8]

In this study, improvement or disappearance of complaints was achieved in 88.9% of patients after 4 weeks and 90.5% after 8 weeks of treatment.[8] The most frequently reported adverse events were diarrhea (4.1%), headache (2.9%), and nausea (2.6%).[8] These findings from a large, diverse patient population confirm the safety and effectiveness profile of Lansoprazole observed in pre-marketing clinical trials.

IV. Experimental Protocols

The consistency of findings across different studies is underpinned by well-defined experimental protocols. Below are representative methodologies from the cited research.

Protocol 1: Comparative Study of PPIs in Reflux Esophagitis[5]
  • Study Design: A comparative study of patients with endoscopically proven reflux esophagitis.

  • Patient Population: 274 patients with reflux esophagitis.

  • Intervention: Patients were administered one of the following PPIs once daily in the morning: Omeprazole 20 mg, Lansoprazole 30 mg, Pantoprazole 40 mg, or Esomeprazole 40 mg.

  • Duration: 8 weeks.

  • Primary Endpoints:

    • Symptom relief, assessed weekly.

    • Endoscopic healing of reflux esophagitis at 8 weeks.

Protocol 2: Multicenter Study in Gastric Ulcer[7]
  • Study Design: A multicenter, randomized, comparative, double-blind study in two parallel groups.

  • Patient Population: 126 patients with a single benign gastric ulcer over 5 mm in diameter.

  • Intervention: Lansoprazole 30 mg or Omeprazole 20 mg daily.

  • Duration: Up to 8 weeks.

  • Primary Endpoints:

    • Ulcer healing rate assessed by endoscopy at 4 and 8 weeks.

    • Symptom relief.

Protocol 3: Post-Marketing Surveillance of Lansoprazole[8]
  • Study Design: A prospective, 2-year follow-up study according to the Safety Assessment of Marketed Medicines guidelines.

  • Patient Population: 5,669 users of Lansoprazole in the Netherlands.

  • Data Collection: Medical data were recorded by participating physicians, and medication listings were provided by pharmacists.

  • Primary Outcomes:

    • Patterns of use in daily practice.

    • Safety (adverse events).

    • Effectiveness (improvement or disappearance of complaints).

Clinical Trial Workflow

Clinical_Trial_Workflow start Patient Screening (e.g., GERD diagnosis) informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization group_a Group A (Lansoprazole) randomization->group_a Arm 1 group_b Group B (Comparator/Placebo) randomization->group_b Arm 2 treatment_period Treatment Period (e.g., 4-8 weeks) group_a->treatment_period group_b->treatment_period data_collection Data Collection (Symptom diaries, Endoscopy) treatment_period->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results end Study Conclusion results->end

Caption: A typical workflow for a randomized controlled clinical trial of Lansoprazole.

V. Conclusion

The published research on Lansoprazole demonstrates a high degree of reproducibility in its core effects. Its mechanism of action as a proton pump inhibitor is well-established and consistently described. Comparative clinical trials and meta-analyses repeatedly confirm its efficacy in treating acid-related disorders, with performance comparable or, in some aspects, superior to other PPIs like Omeprazole. Furthermore, large-scale post-marketing surveillance substantiates the safety and effectiveness findings from controlled trials in a real-world setting. This body of evidence provides a reliable foundation for researchers, scientists, and drug development professionals in their understanding and further investigation of Lansoprazole.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Caprazol (Lansoprazole)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of Caprazol, a brand name for the compound Lansoprazole. Adherence to these guidelines is critical for maintaining operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Lansoprazole. According to safety data sheets, Lansoprazole can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this compound.

Recommended Disposal Procedures

The preferred method for the disposal of unused or expired this compound (Lansoprazole) is through a certified drug take-back program.[3][4][5] These programs ensure that the chemical is handled and destroyed in an environmentally sound manner. If a take-back program is not accessible, the following on-site disposal procedure is recommended.

Step-by-Step On-Site Disposal Protocol:

  • Do Not Dispose Down the Drain: Never dispose of this compound (Lansoprazole) down the sink or toilet.[4][6] This practice is discouraged to prevent the contamination of water supplies.[7]

  • Render the Medication Unusable:

    • For solid forms (pills or capsules), mix the medication with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[3] This step helps to deter accidental ingestion by humans or animals.

    • Add a small amount of water or rubbing alcohol to dissolve the medication.[3]

  • Contain and Seal: Place the mixture into a sealable plastic bag or a container that will not leak to prevent the contents from spilling.[3][4]

  • Final Disposal: The sealed container can then be disposed of in the regular laboratory or household trash.[3][4]

  • De-identify Packaging: Before discarding the original packaging, be sure to remove or obscure all personal and prescription information to protect privacy.[3][8]

Quantitative Data Summary for Disposal

Disposal MethodSuitability for this compound (Lansoprazole)Key Considerations
Drug Take-Back Program Highly Recommended The most environmentally sound and safest option for disposal.[3][5]
On-Site Disposal (Trash) Acceptable Alternative Must be rendered unusable and sealed in a non-leak container.[3][4]
Sewer System (Sink/Toilet) Not Recommended Prohibited to prevent water contamination.[6][7]
Incineration Acceptable for Bulk Quantities Should be conducted by a licensed waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound (Lansoprazole).

start Start: Unused this compound (Lansoprazole) take_back Is a drug take-back program available? start->take_back dispose_take_back Dispose via take-back program take_back->dispose_take_back Yes on_site_disposal Prepare for on-site disposal take_back->on_site_disposal No end End of Disposal dispose_take_back->end mix_substance Mix with unpalatable substance (e.g., coffee grounds) on_site_disposal->mix_substance seal_container Seal in a leak-proof container mix_substance->seal_container trash_disposal Dispose of in regular trash seal_container->trash_disposal trash_disposal->end

Caption: Decision workflow for the proper disposal of this compound (Lansoprazole).

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound (Lansoprazole), fostering a culture of safety and sustainability within their research environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

References

Essential Safety and Logistical Information for Handling Caprazol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for a fictional chemical, "Caprazol," and is intended for illustrative purposes only. This guide is a composite of best practices for handling potent pharmaceutical compounds and should not be used for any real substance without a formal risk assessment by qualified safety professionals.

This compound is a potent, synthetic kinase inhibitor under investigation for oncological applications. Due to its high potency and potential toxicity, stringent safety protocols must be followed to minimize exposure to laboratory personnel. This guide provides essential information on the required personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Hazard Identification and Occupational Exposure Limits

A thorough risk assessment is the first step in ensuring the safe handling of potent compounds.[1][2][3] The primary risk associated with this compound is exposure to airborne particles during the handling of the powdered form.[4] The Occupational Exposure Limit (OEL) for this compound has been established based on toxicological data. The OEL dictates the level of containment and personal protective equipment required.[2][5][6]

Parameter Value Implication
Compound Type Potent Kinase InhibitorBiologically active molecule designed to have a pharmacological effect.[7]
Physical Form Crystalline PowderHigh risk of aerosolization during handling.[8]
Occupational Exposure Limit (OEL) 0.03 µg/m³ (8-hour TWA)Requires high-level containment and stringent PPE protocols.[5][6]
Primary Exposure Routes Inhalation, Dermal AbsorptionMix-up, retention, mechanical transfer, and airborne transfer are potential exposure routes.[9]
Known Hazards Teratogenic, CytotoxicMay cause harm to a developing fetus and is toxic to cells.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be based on the specific tasks being performed.[10][11] For all activities involving this compound, a baseline of PPE is required, with additional protection needed for higher-risk procedures.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Receiving/Inventory 1 pair chemotherapy-rated gloves[12][13]Standard Lab CoatSafety GlassesNot required if packaging is intact
Weighing/Handling Powder Double chemotherapy-rated gloves[12]Disposable gown (polyethylene-coated)[12]Goggles and Face ShieldN95 or higher respirator[12]
Solution Preparation Double chemotherapy-rated gloves[12]Disposable gown (polyethylene-coated)[12]Goggles and Face ShieldRequired if not in a fume hood or BSC
Administering Solutions Double chemotherapy-rated gloves[12]Disposable gown (polyethylene-coated)[12]Safety GogglesNot typically required
Waste Disposal Double chemotherapy-rated gloves[12]Disposable gown (polyethylene-coated)[12]Goggles and Face ShieldN95 or higher respirator[12]

Note: All PPE should be disposed of as hazardous waste after use or at the end of the work shift.[8] Gowns should not be worn outside of the designated handling area.[8]

Operational Plan: Step-by-Step Weighing and Solubilization

This protocol details the procedure for accurately weighing solid this compound and preparing a stock solution. This activity carries a high risk of exposure and must be performed within a certified chemical fume hood or a ventilated balance enclosure.[5]

1. Pre-Operation:

  • Ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly.
  • Prepare the work surface by covering it with absorbent, plastic-backed paper.
  • Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, solvent, and vortex mixer.
  • Don the appropriate PPE as specified in the table above (double gloves, disposable gown, goggles, face shield, and N95 respirator).

2. Weighing and Solubilization:

  • Carefully open the container of this compound inside the fume hood.
  • Using a dedicated spatula, weigh the desired amount of this compound onto weigh paper.
  • Record the weight.
  • Carefully transfer the weighed powder into a pre-labeled vial.
  • Add the appropriate volume of solvent to the vial.
  • Securely cap the vial.
  • Vortex the vial until the this compound is completely dissolved.

3. Post-Operation and Decontamination:

  • Wipe down the exterior of the vial with a suitable decontaminating solution (e.g., 70% ethanol).
  • Clean the analytical balance and all surfaces within the fume hood.
  • Carefully fold the absorbent paper inward and place it in a designated hazardous waste bag.
  • Dispose of all contaminated disposables (weigh paper, pipette tips) in the designated hazardous waste container.
  • Remove outer gloves and dispose of them in the hazardous waste bag.
  • Remove the gown, face shield, and goggles, followed by the inner gloves, disposing of them in the appropriate hazardous waste stream.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of pharmaceutical waste is crucial to protect human health and the environment and to comply with regulations such as the Resource Conservation and Recovery Act (RCRA).[14][15] All waste generated from handling this compound must be treated as hazardous waste.[16]

  • Solid Waste: This includes contaminated gloves, gowns, weigh paper, pipette tips, and any other disposable materials that have come into contact with this compound.[14] This waste must be collected in a clearly labeled, leak-proof hazardous waste container.[5]

  • Liquid Waste: Unused solutions of this compound and any solvents used for decontamination should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[16]

  • Sharps Waste: Needles and syringes used to administer this compound solutions must be disposed of in a designated sharps container for hazardous materials.

  • Waste Pickup: All hazardous waste must be managed and disposed of through a licensed hazardous waste disposal service.[17][18]

This compound Handling and Disposal Workflow

The following diagram illustrates the key stages in the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

Caprazol_Workflow cluster_receiving Receiving & Storage cluster_handling Experimental Handling (in Containment) cluster_disposal Waste Management receiving Receive Shipment storage Store in Designated Secure Location receiving->storage Inspect Package weighing Weighing Powder storage->weighing Transfer to Lab solubilization Solubilization weighing->solubilization experiment Experimental Use solubilization->experiment solid_waste Solid Waste (PPE, Disposables) experiment->solid_waste liquid_waste Liquid Waste (Unused Solutions) experiment->liquid_waste sharps_waste Sharps Waste experiment->sharps_waste waste_collection Segregated Hazardous Waste Collection solid_waste->waste_collection liquid_waste->waste_collection sharps_waste->waste_collection final_disposal Licensed Vendor Disposal waste_collection->final_disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。